molecular formula C10H18O4 B597267 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol CAS No. 1256546-72-1

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

Cat. No.: B597267
CAS No.: 1256546-72-1
M. Wt: 202.25
InChI Key: SXKPJJHMUALAKH-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is an advanced spirocyclic building block of significant value in medicinal chemistry and drug discovery. Its core structure incorporates a rigid 1,4-dioxane ring fused spiro to a cyclohexane system, presenting two primary hydroxymethyl functional groups. These alcohol handles serve as versatile synthetic vectors, allowing researchers to efficiently diversify the molecular scaffold and construct complex, three-dimensional architectures. Such spirocyclic dioxane derivatives are recognized for their utility in the preparation of functionalized 1,4-dioxanes bearing additional aliphatic or heteroaliphatic rings, making them pivotal intermediates in the synthesis of novel compounds for biological screening . The molecule's defined stereochemistry and capacity to modulate key properties like polarity and solubility make it a valuable template for exploring new chemical space in the development of pharmacologically active agents.

Properties

IUPAC Name

[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKPJJHMUALAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO)CO)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736554
Record name (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256546-72-1
Record name (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol from its ketone precursor

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Synthesis of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound from its ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one. The synthesis involves a base-catalyzed α,α'-dihydroxymethylation reaction. This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a diol derivative of 1,4-dioxaspiro[4.5]decan-8-one, a versatile building block in organic synthesis. The introduction of two hydroxymethyl groups at the C8 position provides additional functional handles for further molecular elaboration, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The spirocyclic ketal scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure which can enhance binding affinity and selectivity to biological targets.

The synthesis described herein is based on the well-established base-catalyzed reaction of ketones with formaldehyde, which results in the formation of hydroxymethyl derivatives. This process is a classic example of an aldol-type condensation.

Synthetic Pathway

The synthesis of this compound is achieved through the reaction of 1,4-dioxaspiro[4.5]decan-8-one with formaldehyde in the presence of a base catalyst. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated to install two hydroxymethyl groups at the alpha-carbon to the carbonyl.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product ketone 1,4-Dioxaspiro[4.5]decan-8-one reaction_node + ketone->reaction_node formaldehyde Formaldehyde (Paraformaldehyde) formaldehyde->reaction_node product This compound reaction_node->product Base Catalyst (e.g., K2CO3) Solvent (e.g., Ethanol/Water) Heat

CAS number and chemical structure of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol, a spirocyclic compound with potential applications in medicinal chemistry and materials science. Spirocyclic scaffolds are of significant interest in drug design due to their rigid, three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. This document details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential role as a versatile building block in the development of novel therapeutics.

Chemical Identity and Structure

Chemical Name: this compound

CAS Number: 1256546-72-1[1]

Molecular Formula: C₁₀H₁₈O₄[1]

Chemical Structure:

Chemical structure of this compound

(Image Source: PubChem CID 67170341)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally predicted and provide a valuable starting point for experimental design and formulation development.

PropertyValueSource
Molecular Weight 202.25 g/mol PubChem[1]
XLogP3 -0.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 202.12050905 g/mol PubChem[1]
Monoisotopic Mass 202.12050905 g/mol PubChem[1]
Topological Polar Surface Area 58.9 ŲPubChem[1]
Heavy Atom Count 14PubChem[1]

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

G A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxaspiro[4.5]decane-8,8-dicarbonitrile A->B TosMIC, NaH, THF C This compound B->C LiAlH4, THF G cluster_step1 Step 1: Dinitrile Formation cluster_step2 Step 2: Diol Formation A1 Reaction Setup: NaH in THF A2 Add TosMIC at 0°C A1->A2 A3 Add Ketone at 0°C A2->A3 A4 Stir at RT for 12-16h A3->A4 A5 Quench and Extract A4->A5 B1 Reaction Setup: LiAlH4 in THF A5->B1 Crude Dinitrile B2 Add Dinitrile at 0°C B1->B2 B3 Reflux for 4-6h B2->B3 B4 Fieser Workup B3->B4 B5 Purification B4->B5

References

An In-depth Technical Guide to the Synthesis and Application of Spirocyclic Diols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry and natural product synthesis, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] Among these, spirocyclic diols represent a particularly versatile class of building blocks. Their rigid framework and bifunctional nature make them attractive starting materials for creating diverse chemical libraries for drug discovery and for the total synthesis of complex natural products.[1] This guide provides a comprehensive overview of the synthesis of spirocyclic diols, detailed experimental protocols, and their applications as versatile intermediates in organic synthesis.

Core Synthetic Strategies for Spirocyclic Diols

The most prevalent method for synthesizing spirocyclic diols is the stereoselective reduction of the corresponding spirocyclic diones. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of the final diol product.[1]

The reduction of cyclic 1,3-diones can yield either syn- or anti-diols, with stereoselectivity influenced by factors such as steric hindrance and the coordinating ability of the reagent.[1] For instance, the reduction of Spiro[3.5]nonane-1,3-dione can be directed to selectively produce the syn or anti isomer.

A general workflow for the synthesis and subsequent application of spirocyclic diols is outlined below.

Synthesis_Application_Workflow Start Spirocyclic Dione (e.g., Spiro[3.5]nonane-1,3-dione) Reduction Diastereoselective Reduction Start->Reduction Diol Spirocyclic Diol (syn or anti) Reduction->Diol Controlled Stereochemistry App1 Chiral Ligand Synthesis Diol->App1 App2 Complex Molecule Synthesis Diol->App2 App3 Functionalized Spirocycles Diol->App3 End1 Asymmetric Catalysis App1->End1 End2 Natural Products & APIs App2->End2 Versatility_Diagram Diol Spirocyclic Diol Protection Protection (e.g., Acetonide formation) Diol->Protection Oxidation Oxidation (e.g., Swern, Dess-Martin) Diol->Oxidation Derivatization Derivatization (Esterification, Etherification) Diol->Derivatization ProtectedDiol Protected Diol Protection->ProtectedDiol Hydroxyketone Hydroxyketone / Diketone Oxidation->Hydroxyketone Functionalized Functionalized Spirocycle (Esters, Ethers, etc.) Derivatization->Functionalized Luche_Reduction_Workflow Start 1. Dissolve Dione & CeCl₃·7H₂O in MeOH at -78 °C Add_NaBH4 2. Add NaBH₄ portion-wise over 15 min Start->Add_NaBH4 Stir 3. Stir at -78 °C for 3h, then 0 °C for 1h Add_NaBH4->Stir Quench 4. Quench with H₂O Stir->Quench Concentrate 5. Remove MeOH under reduced pressure Quench->Concentrate Extract 6. Extract with Ethyl Acetate (3x) Concentrate->Extract Purify 7. Wash, Dry, Concentrate & Purify via Column Chromatography Extract->Purify Product syn-Spiro[3.5]nonane-1,3-diol Purify->Product

References

Basic understanding of spiroketal chemistry and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Spiroketal Chemistry and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Spiroketal Chemistry

Spiroketals are a fascinating and important class of bicyclic organic compounds characterized by two heterocyclic rings joined by a central, shared spirocyclic carbon atom.[1] This central carbon is a quaternary center and is also the anomeric carbon of the ketal. The rings each contain an oxygen atom positioned alpha to this spiro center.[1] While various ring sizes are possible,[2][2]-,[2][3]-, and[3][3]-membered ring systems are the most common in nature.[4]

The rigid, three-dimensional structure of the spiroketal motif makes it a "privileged scaffold" in medicinal chemistry.[4][5] This structural rigidity allows for the precise spatial presentation of functional groups, making spiroketals ideal for interacting with biological targets like enzymes and receptors.[6] Consequently, they are found in a wide array of biologically active natural products, from insect pheromones and antibiotics to complex marine toxins.[7][8]

Stereoelectronic Effects and Stability

The stereochemistry and stability of spiroketals are governed by a combination of steric and stereoelectronic effects, the most important of which is the anomeric effect .

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a heterocyclic ring to occupy the axial position, rather than the sterically less hindered equatorial position.[9] This preference arises from a stabilizing hyperconjugative interaction where a lone pair of electrons from the endocyclic oxygen atom donates into the antibonding orbital (σ*) of the axial C-O bond of the other ring.[6][9]

In spiroketals, this effect is doubled. The most stable conformation is typically the one that maximizes these stabilizing n → σ* interactions. For a[2][2]-spiroketal, the diaxial conformation is significantly stabilized by two anomeric effects, making it the most favorable arrangement in the absence of overriding steric repulsions.[6]

Figure 1. The anomeric effect dictates the stability of spiroketal conformers.

The magnitude of the anomeric effect is typically estimated to be around 4-8 kJ/mol (1.0-1.9 kcal/mol) per interaction.[9] However, the overall stability of a spiroketal is a delicate balance between maximizing anomeric stabilization and minimizing unfavorable steric interactions between substituents on the rings.

Synthesis of Spiroketals: A Tale of Two Controls

The synthesis of spiroketals often involves the acid-catalyzed cyclization of a dihydroxyketone precursor. The stereochemical outcome of this reaction is dictated by whether the reaction is under thermodynamic or kinetic control.[10][11]

  • Thermodynamic Control: These reactions are reversible and allowed to reach equilibrium. The major product is the most thermodynamically stable isomer, which is typically the one with the maximum number of stabilizing anomeric effects.[10][12] This is often achieved by using strong acids and higher temperatures for longer reaction times.[12]

  • Kinetic Control: These reactions are irreversible or are stopped before equilibrium is reached. The major product is the one that is formed fastest, meaning it proceeds through the lowest energy transition state.[10][12] This does not necessarily correspond to the most stable product. Kinetically controlled syntheses are crucial for accessing less stable, or "contrathermodynamic," spiroketal isomers and are often achieved using milder conditions, lower temperatures, and shorter reaction times.[8]

Kinetic_vs_Thermodynamic Kinetic vs. Thermodynamic Control in Spiroketalization Start Dihydroxyketone Precursor p1 Start->p1 p2 Start->p2 TS_Kinetic ΔG‡ (Kinetic) (Lower Barrier) TS_Thermo ΔG‡ (Thermo) (Higher Barrier) Prod_Kinetic Kinetic Product (Forms Faster, Less Stable) Prod_Thermo Thermodynamic Product (Forms Slower, More Stable) Prod_Kinetic->Prod_Thermo Equilibration p1->TS_Kinetic p1->Prod_Kinetic Low Temp Short Time p2->TS_Thermo p2->Prod_Thermo High Temp Long Time (Equilibration)

Figure 2. Reaction pathways for kinetic and thermodynamic spiroketal products.

Data Presentation: Kinetic vs. Thermodynamic Product Ratios

The choice of catalyst and conditions can dramatically influence the stereochemical outcome. Kinetically controlled reactions, such as the Ti(Oi-Pr)₄-mediated spirocyclization of glycal epoxides, can provide access to spiroketals with retention of configuration at the anomeric carbon, which may be the contrathermodynamic product.[7][13]

Catalyst / ConditionsSubstrateProduct Ratio (Retention:Inversion)Control TypeYield (%)
Ti(Oi-Pr)₄ , CH₂Cl₂, -78 °C to rterythro-glycal epoxide>98:2Kinetic70
MeOH , CH₂Cl₂, -78 °C to rterythro-glycal epoxide2:98Kinetic85
p-TsOH , CH₂Cl₂, -78 °C to rterythro-glycal epoxide2:98Thermodynamic88
SnCl₄ , CH₂Cl₂, -78 °C to rterythro-glycal epoxide65:35Kinetic72
MgBr₂·OEt₂ , CH₂Cl₂, -78 °C to rterythro-glycal epoxide15:85Kinetic68

Table 1: Comparison of product ratios in the spirocyclization of an erythro-glycal epoxide under various conditions. The "retention" product is kinetically favored by Ti(Oi-Pr)₄, while the "inversion" product is the thermodynamically favored isomer. Data adapted from Moilanen, S. B., et al., J. Am. Chem. Soc. 2006.[7][13]

Experimental Protocols

Detailed methodologies are critical for reproducible synthesis. Below are representative protocols for achieving thermodynamic and kinetic spiroketalization.

Protocol 1: Thermodynamically Controlled Acid-Catalyzed Spiroketalization

This method utilizes a Brønsted acid to catalyze the cyclization of a dihydroxyketone, allowing the system to reach equilibrium and yield the most stable spiroketal isomer.

  • Objective: Synthesize the thermodynamically favored spiroketal from a dihydroxyketone precursor.

  • Materials:

    • Dihydroxyketone (1.0 equiv)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

    • Toluene

    • Dean-Stark apparatus

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard glassware for reflux and workup

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the dihydroxyketone (e.g., 1 mmol) and toluene (e.g., 20 mL).

    • Add p-TsOH (0.1 mmol) to the solution.

    • Heat the mixture to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the thermodynamically stable spiroketal.

Protocol 2: Kinetically Controlled Ti(Oi-Pr)₄-Mediated Spiroketalization

This protocol uses a Lewis acid to achieve a stereocontrolled, kinetically-driven cyclization of a glycal epoxide, yielding a specific, potentially less stable, spiroketal isomer.[7]

  • Objective: Synthesize a specific spiroketal isomer via a kinetically controlled, chelation-assisted cyclization.

  • Materials:

    • C1-Alkylglycal (1.0 equiv)

    • Dimethyldioxirane (DMDO) solution in acetone

    • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.5 equiv)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Anhydrous methanol (for quenching)

    • Standard glassware for low-temperature reactions, under an inert atmosphere (N₂ or Ar)

  • Procedure:

    • Dissolve the C1-alkylglycal (e.g., 0.2 mmol) in anhydrous CH₂Cl₂ (2.0 mL) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of DMDO in acetone (approx. 0.08 M, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C to form the glycal epoxide in situ.

    • In a separate flask, prepare a solution of Ti(Oi-Pr)₄ (1.5 equiv) in anhydrous CH₂Cl₂ (2.0 mL).

    • Add the Ti(Oi-Pr)₄ solution dropwise to the cold epoxide solution.

    • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 4 hours.

    • Quench the reaction by adding anhydrous methanol (1 mL).

    • Concentrate the mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel to isolate the kinetically favored spiroketal isomer.

Visualization of Experimental Workflow

A typical workflow for the synthesis and analysis of a spiroketal involves several key stages, from precursor synthesis to final characterization.

Experimental_Workflow General Workflow for Spiroketal Synthesis & Analysis cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Characterization Precursor 1. Precursor Synthesis (e.g., Dihydroxyketone) Cyclization 2. Spiroketalization (Kinetic or Thermodynamic) Precursor->Cyclization Workup 3. Reaction Workup & Crude Isolation Cyclization->Workup Chroma 4. Flash Chromatography Workup->Chroma Spectroscopy 5. Spectroscopic Analysis (NMR, IR, MS) Chroma->Spectroscopy Stereo 6. Stereochemical Analysis (NOESY, X-ray) Spectroscopy->Stereo

Figure 3. A generalized workflow for the synthesis and characterization of spiroketals.

Role in Drug Development and Future Outlook

The unique conformational properties of spiroketals make them highly attractive scaffolds for drug discovery. They can act as rigid linkers to orient pharmacophoric groups or serve as the core binding motif themselves.[6] Natural products containing spiroketals, such as the avermectins (antiparasitic agents) and the spongistatins (potent cytotoxic agents), demonstrate the therapeutic potential of this structural class.[6][7]

The development of stereocontrolled synthetic methods, particularly those that provide kinetic access to any desired stereoisomer, is paramount.[13] Such methods enable the creation of diverse spiroketal libraries for high-throughput screening, facilitating the exploration of structure-activity relationships (SAR) and the identification of novel drug candidates. As synthetic methodologies become more sophisticated, the rational design and synthesis of spiroketal-based therapeutics will continue to be a vibrant and productive area of research.

References

Methodological & Application

Application Note and Protocol: Reduction of 1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylate to the Corresponding Diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The reduction of diesters to their corresponding diols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and materials science. This document provides a detailed protocol for the reduction of a spirocyclic diester, specifically Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate, to (1,4-Dioxaspiro[4.5]decan-8-yl)methanol. The protocol employs Lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to primary alcohols.[1][2] The resulting diol is a valuable building block, featuring a rigid spirocyclic core with two primary hydroxyl groups for further functionalization.

Data Presentation

The following table summarizes the reagents and stoichiometry for the reduction of Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate.

Compound Molecular Formula MW ( g/mol ) Equivalents Amount
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylateC₁₄H₂₂O₆286.321.05.73 g (20 mmol)
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.952.01.52 g (40 mmol)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-200 mL
Water (for quenching)H₂O18.02-1.5 mL
15% Sodium Hydroxide (aq)NaOH40.00-1.5 mL
Water (for quenching)H₂O18.02-4.5 mL
(1,4-Dioxaspiro[4.5]decan-8-yl)methanolC₁₀H₁₈O₄202.25-Theoretical: 4.05 g

Expected Yield: 85-95%

Experimental Protocol

Materials:

  • Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (500 mL, three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

Procedure:

1. Reaction Setup: a. Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon. b. Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet bubbler, and a dropping funnel. c. Purge the entire apparatus with dry nitrogen or argon. d. In the flask, carefully place lithium aluminum hydride (1.52 g, 40 mmol) and add 100 mL of anhydrous THF. e. Stir the resulting suspension and cool the flask to 0 °C using an ice-water bath.

2. Addition of the Diester: a. Dissolve Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate (5.73 g, 20 mmol) in 100 mL of anhydrous THF in the dropping funnel. b. Add the diester solution dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes, maintaining the internal temperature at 0 °C. Vigorous gas evolution (hydrogen) will occur. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Heat the mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

3. Reaction Quenching (Fieser Work-up): a. Cool the reaction mixture back down to 0 °C in an ice-water bath. b. Caution: The quenching process is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood. c. Sequentially and dropwise, add the following liquids to the stirred reaction mixture: i. 1.5 mL of deionized water. ii. 1.5 mL of 15% aqueous sodium hydroxide solution. iii. 4.5 mL of deionized water. d. A granular white precipitate of aluminum salts should form.[3] Allow the mixture to stir at room temperature for an additional 30 minutes.

4. Product Isolation: a. Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the aluminum salts. b. Wash the filter cake thoroughly with several portions of ethyl acetate or THF (3 x 50 mL).[4] c. Combine the filtrate and the washings. d. Dry the combined organic solution over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a colorless oil or a white solid.

5. Purification: a. The crude diol can be purified by flash column chromatography on silica gel. b. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 70% ethyl acetate). c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the pure (1,4-Dioxaspiro[4.5]decan-8-yl)methanol.

Visualizations

experimental_workflow Figure 1: Experimental Workflow for the Reduction of Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction Reaction cluster_workup 3. Quenching & Isolation cluster_purification 4. Purification setup1 Suspend LiAlH4 in anhydrous THF in a 3-neck flask setup2 Cool suspension to 0 °C under N2 atmosphere setup1->setup2 Stir add_ester Dissolve diester in anhydrous THF addition Add diester solution dropwise at 0 °C setup2->addition add_ester->addition reflux Warm to RT, then reflux for 2-4 hours addition->reflux quench Cool to 0 °C and quench sequentially with H2O, 15% NaOH, H2O reflux->quench filter_salts Filter to remove aluminum salts quench->filter_salts wash_cake Wash filter cake with Ethyl Acetate filter_salts->wash_cake dry_filtrate Dry combined filtrate over Na2SO4 wash_cake->dry_filtrate concentrate Concentrate under reduced pressure dry_filtrate->concentrate chromatography Purify crude product by flash column chromatography concentrate->chromatography final_product (1,4-Dioxaspiro[4.5]decan-8-yl)methanol chromatography->final_product

Caption: Experimental Workflow for Diol Synthesis.

References

Use of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol as a monomer in polyester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol as a novel monomer for the synthesis of advanced polyesters. While direct experimental data for this specific monomer is limited in published literature, this document outlines its promising characteristics, a detailed hypothetical experimental protocol based on established methods for analogous spirocyclic diols, and the expected properties of the resulting polymers. The unique spiroketal structure of this diol is anticipated to impart significant improvements in the thermal and mechanical properties of polyesters, making them attractive for a range of applications, including specialty polymers and biomedical materials.

Introduction

This compound is a spirocyclic diol containing a rigid cyclohexane ring fused with a 1,3-dioxolane ring. The incorporation of such rigid, non-planar structures into polyester backbones is a known strategy to enhance the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting polymers. The spiroketal moiety introduces significant steric hindrance, which restricts segmental chain motion, leading to amorphous polymers with high Tg. These characteristics are highly desirable for applications requiring dimensional stability at elevated temperatures, such as in advanced coatings, engineering plastics, and controlled-release drug delivery systems.

Key Advantages of Incorporating this compound in Polyesters:

  • Enhanced Thermal Stability: The rigid spirocyclic structure is expected to increase the glass transition temperature (Tg) of polyesters compared to those synthesized with linear aliphatic diols.

  • Amorphous Nature: The non-planar structure of the monomer is likely to disrupt chain packing, leading to the formation of amorphous polyesters with high clarity and transparency.

  • Improved Mechanical Properties: The introduction of the rigid spirocyclic unit can enhance the modulus and hardness of the resulting polyester.

  • Potential for Biodegradability: The ester linkages in the polyester backbone allow for potential hydrolytic or enzymatic degradation, a desirable feature for biomedical applications.

  • Biocompatibility: The ketal linkage is generally considered to be biocompatible, making polyesters derived from this monomer promising candidates for drug delivery matrices and medical implants.

Hypothetical Experimental Protocol: Melt Polycondensation

This protocol describes a two-stage melt polycondensation procedure for the synthesis of a polyester from this compound and a representative dicarboxylic acid, such as adipic acid.

Materials:

  • This compound (CAS: 1256546-72-1)

  • Adipic acid

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox® 1010)

  • High-purity nitrogen gas

  • Chloroform

  • Methanol

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Schlenk line.

Procedure:

Stage 1: Esterification

  • Charge the three-necked flask with equimolar amounts of this compound and adipic acid.

  • Add a catalytic amount of Titanium(IV) isopropoxide (e.g., 250 ppm) and an antioxidant (e.g., 0.1 wt%).

  • Flush the reactor with high-purity nitrogen for 15-20 minutes to remove any residual air.

  • Heat the reaction mixture under a slow stream of nitrogen to 180-200°C with constant stirring.

  • Maintain this temperature for 2-4 hours to facilitate the esterification reaction, during which water will be distilled off. The reaction progress can be monitored by the amount of water collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly reduce the pressure to below 1 mbar over a period of 1-2 hours to remove the phenol byproduct and drive the polymerization reaction towards higher molecular weight.

  • Continue the reaction under high vacuum for 4-6 hours. A noticeable increase in the viscosity of the melt will be observed.

  • Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

  • Dissolve the resulting polyester in chloroform and precipitate it in an excess of cold methanol to purify the polymer.

  • Dry the purified polyester in a vacuum oven at 60°C until a constant weight is achieved.

Characterization of the Resulting Polyester

The synthesized polyester should be characterized to determine its chemical structure, molecular weight, thermal properties, and mechanical properties using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the polyester and verify the incorporation of the spirocyclic monomer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

  • Tensile Testing: To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected properties of a polyester synthesized from this compound and adipic acid, based on data from analogous spirocyclic diol-based polyesters.

PropertyExpected Value
Monomers
This compound1.0 mol
Adipic Acid1.0 mol
Catalyst
Titanium(IV) isopropoxide250 ppm
Reaction Conditions
Esterification Temperature180-200°C
Esterification Time2-4 hours
Polycondensation Temperature220-240°C
Polycondensation Time4-6 hours
Pressure< 1 mbar
Polymer Properties
Number-Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)80 - 120°C
Decomposition Temperature (Td)> 300°C

Visualizations

Polyester_Synthesis_Workflow cluster_synthesis Polyester Synthesis cluster_process Polymerization Process cluster_purification Purification & Characterization Monomers Monomers (Diol + Diacid) Reactor Reaction Vessel Monomers->Reactor Catalyst Catalyst & Antioxidant Catalyst->Reactor Esterification Stage 1: Esterification (180-200°C, N2) Reactor->Esterification Heat & Stir Polycondensation Stage 2: Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Increase Temp, Apply Vacuum Purification Dissolution & Precipitation Polycondensation->Purification Cool & Dissolve Drying Vacuum Drying Purification->Drying Polyester Purified Polyester Drying->Polyester Characterization Characterization (NMR, GPC, DSC, TGA) Polyester->Characterization

Caption: Experimental workflow for the synthesis of polyesters.

Logical_Relationship cluster_monomer Monomer Structure cluster_properties Structural Features cluster_polymer Resulting Polymer Properties Monomer 1,4-Dioxaspiro[4.5]decane- 8,8-diyldimethanol Rigid Rigid Spirocyclic Structure Monomer->Rigid NonPlanar Non-Planar Geometry Monomer->NonPlanar HighTg High Glass Transition Temperature (Tg) Rigid->HighTg ImprovedMechanical Enhanced Mechanical Properties Rigid->ImprovedMechanical Amorphous Amorphous Nature NonPlanar->Amorphous

Caption: Structure-property relationships.

Conclusion

This compound represents a promising, yet underexplored, monomer for the development of high-performance polyesters. The protocols and expected data presented in these application notes provide a solid foundation for researchers to begin investigating the synthesis and characterization of novel polyesters based on this unique spirocyclic diol. The anticipated improvements in thermal and mechanical properties could open up new avenues for these materials in demanding applications within materials science and drug development. Further research is warranted to fully elucidate the structure-property relationships and explore the full potential of these novel polymers.

Application of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-PU-DSDDM-001

Introduction

Polyurethanes (PUs) are a versatile class of polymers whose properties can be finely tuned by careful selection of their constituent monomers: a polyol, a diisocyanate, and a chain extender. The chain extender, typically a low molecular weight diol or diamine, plays a critical role in forming the hard segment domains of the polymer, which act as physical crosslinks and significantly influence the final mechanical and thermal properties.[1] The incorporation of rigid cyclic or spirocyclic structures into the polyurethane backbone is a known strategy to enhance the thermal stability and mechanical strength of the resulting polymer.

This application note describes the use of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol as a novel chain extender in the synthesis of polyurethanes. The rigid spirocyclic structure of this diol is anticipated to increase the glass transition temperature (Tg) and improve the thermal stability of the resulting polyurethanes, making them suitable for applications requiring high-temperature performance.[2][3]

Chemical Structure
  • Name: this compound

  • CAS Number: 1256546-72-1

  • Molecular Formula: C₁₀H₁₈O₄

  • Molecular Weight: 202.25 g/mol

Experimental Protocols

Protocol 1: One-Shot Polyurethane Synthesis

This protocol describes a one-shot polymerization method where all reactants are mixed together simultaneously.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMG, Mn = 1000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • Chain Extender: this compound

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • Drying of Reactants:

    • Dry the polyol at 80°C under vacuum for at least 4 hours to remove any residual water.

    • Dry the this compound at 60°C under vacuum for 4 hours.

    • MDI and DBTDL should be used as received if anhydrous.

  • Polymerization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the dried polyol and this compound.

    • Heat the mixture to 70°C under a gentle stream of nitrogen with constant stirring until a homogeneous mixture is obtained.

    • Add the stoichiometric amount of MDI to the mixture. The NCO:OH ratio should be maintained at approximately 1.05:1.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

    • Continue stirring vigorously. An increase in viscosity will be observed as the polymerization proceeds.

    • After approximately 5-10 minutes, pour the viscous liquid into a preheated Teflon mold.

  • Curing:

    • Cure the polymer in an oven at 100°C for 24 hours.

    • After curing, allow the polymer to cool to room temperature slowly.

  • Post-Curing:

    • For optimal properties, post-cure the polyurethane film at room temperature for 7 days.

Protocol 2: Prepolymer Method for Polyurethane Synthesis

This method involves the formation of an isocyanate-terminated prepolymer followed by chain extension. This allows for better control over the polymer structure.[1]

Materials:

  • Same as Protocol 1.

Procedure:

  • Drying of Reactants:

    • As per Protocol 1.

  • Prepolymer Synthesis:

    • In a reaction flask, add the dried polyol and heat to 60-70°C under a nitrogen atmosphere with stirring.

    • Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.[1]

    • Add a catalytic amount of DBTDL.[1]

    • Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.[1]

  • Chain Extension:

    • In a separate flask, dissolve the dried this compound in a minimal amount of anhydrous DMF.

    • Cool the prepolymer to 60-70°C.[1]

    • Slowly add the stoichiometric amount of the this compound solution to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.[1]

    • Continue stirring for 1-2 hours.[1]

  • Casting and Curing:

    • As per Protocol 1.

Data Presentation

The following tables present hypothetical yet representative data on the effect of incorporating this compound on the thermal and mechanical properties of polyurethanes, based on the known effects of other rigid diols.[2][3]

Table 1: Thermal Properties of Polyurethanes with Different Chain Extenders

Chain ExtenderGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
1,4-Butanediol45320
This compound65345

Table 2: Mechanical Properties of Polyurethanes with Different Chain Extenders

Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Shore D Hardness
1,4-Butanediol4045050
This compound5530065

Visualizations

Polyurethane_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Polymerization Process cluster_prepolymer Prepolymer Method cluster_curing Final Product Formation Polyol Polyol (e.g., PTMG) Prepolymer_Formation Prepolymer Formation (Polyol + Diisocyanate) Polyol->Prepolymer_Formation One_Shot One-Shot Method (All reactants mixed) Polyol->One_Shot Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer_Formation Diisocyanate->One_Shot ChainExtender 1,4-Dioxaspiro[4.5]decane- 8,8-diyldimethanol Chain_Extension Chain Extension with Spiro Diol ChainExtender->Chain_Extension ChainExtender->One_Shot Catalyst Catalyst (e.g., DBTDL) Catalyst->Prepolymer_Formation Catalyst->One_Shot Prepolymer_Formation->Chain_Extension NCO-terminated prepolymer Casting Casting into Mold Chain_Extension->Casting One_Shot->Casting Curing Thermal Curing Casting->Curing Final_PU Polyurethane with Spirocyclic Hard Segments Curing->Final_PU

Caption: Workflow for polyurethane synthesis using this compound.

Signaling_Pathway cluster_components Polyurethane Components cluster_chain_extender Chain Extender Impact cluster_properties Resulting Polyurethane Properties Soft_Segment Soft Segment (Polyol) Final_Polymer Final Polyurethane Structure Soft_Segment->Final_Polymer Hard_Segment Hard Segment (Diisocyanate + Chain Extender) Hard_Segment->Final_Polymer Spiro_Diol 1,4-Dioxaspiro[4.5]decane- 8,8-diyldimethanol Rigid_Structure Introduction of Rigid Spirocyclic Structure Spiro_Diol->Rigid_Structure contributes to Rigid_Structure->Hard_Segment forms Increased_Tg Increased Glass Transition Temperature (Tg) Enhanced_Thermal_Stability Enhanced Thermal Stability Improved_Mechanical Improved Mechanical Properties Final_Polymer->Increased_Tg exhibits Final_Polymer->Enhanced_Thermal_Stability exhibits Final_Polymer->Improved_Mechanical exhibits

Caption: Logical relationship of spiro diol incorporation on polyurethane properties.

References

Application of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol Derivatives as Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from spiroketal scaffolds, exemplified by the C2-symmetric "SPIROL" ligands, in asymmetric catalysis. While direct applications of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol as a chiral ligand are not extensively documented in the reviewed literature, the SPIROL family of ligands, which shares the core spiroketal diol feature, serves as an excellent and well-documented surrogate for demonstrating the potential of this class of compounds in achieving high stereoselectivity in a variety of chemical transformations.

Application Notes

Chiral spiroketal-based ligands have emerged as a privileged class of ligands in asymmetric catalysis due to their rigid C2-symmetric scaffold, which can effectively translate chiral information to the catalytic center, leading to high enantioselectivities. The SPIROL (Spiroketal-based) ligands, developed as a more accessible alternative to other spirocyclic ligands like SPINOL, have demonstrated exceptional performance in a range of transition metal-catalyzed reactions.

The core structure of SPIROL ligands is a C2-symmetric spiroketal diol, which can be readily modified to introduce various coordinating groups, such as phosphines (SPIRAP), phosphinites (SPIRAPO), and bis-oxazolines (SPIROX). This modularity allows for the fine-tuning of the ligand's steric and electronic properties to suit different catalytic transformations.

Key Advantages of SPIROL-type Ligands:

  • High Enantioselectivity: The rigid spiroketal backbone effectively creates a well-defined chiral environment around the metal center, leading to excellent enantiocontrol.

  • Broad Applicability: SPIROL-based ligands have been successfully employed in a variety of asymmetric reactions, including hydrogenations, hydroarylations, allylic alkylations, and Heck reactions.

  • Accessibility: The synthesis of the SPIROL scaffold has been optimized to be efficient and scalable, starting from readily available materials.

Applications in Asymmetric Catalysis:

The versatility of SPIROL-derived ligands is showcased by their successful application in several key asymmetric transformations, as summarized in the table below. These examples highlight the high levels of enantioselectivity that can be achieved using these chiral spiroketal-based ligands.

Quantitative Data Summary

The following table summarizes the performance of various SPIROL-based ligands in different asymmetric catalytic reactions.

Reaction TypeCatalyst SystemSubstrate ScopeYield (%)ee (%)Reference
Ir-catalyzed Hydroarylation[Ir(COD)Cl]₂ / (S,S,S)-SPIRAPAlkenes, Anilinesup to 95up to 95[1]
Pd-catalyzed Allylic AlkylationPd₂(dba)₃ / (R,S,S)-SPIRAP1,3-Diphenylallyl acetateup to 99up to 97[1]
Intermolecular Pd-catalyzed Heck ReactionPd(OAc)₂ / (R,S,S)-SPIRAPDihydrofuran, Aryl triflatesup to 85up to 94[1]
Rh-catalyzed Hydrogenation[Rh(COD)₂]BF₄ / (R,S,S)-SPIRAPMethyl Z-α-acetamidocinnamate>99up to 93[1]
Ir-catalyzed Dearomatizative Hydrogenation[Ir(COD)Cl]₂ / (R,S,S)-SPIRAPOQuinolinesup to 99up to 94[2]
Cu(I)-catalyzed O-H InsertionCuCl / (R,R,R,R,R)-SPIROXPhenol, Diazoestersup to 99up to 90[3]

Experimental Protocols

The following protocols are based on published literature and provide a general guideline for the synthesis of a SPIROL-based ligand and its application in an asymmetric catalytic reaction.

Protocol 1: Synthesis of (R,S,S)-SPIROL Diol Scaffold

This protocol describes the synthesis of the core spiroketal diol scaffold, which serves as the precursor to various SPIROL ligands.

Workflow for the Synthesis of the SPIROL Scaffold:

cluster_synthesis Synthesis of SPIROL Scaffold start Protected 3-Hydroxybenzaldehyde step1 Asymmetric Alkylation (Et2Zn, Chiral Catalyst) start->step1 1. intermediate1 Chiral Secondary Alcohol step1->intermediate1 step2 Spiroketalization (n-BuLi, (EtO)2CO) intermediate1->step2 2. product (R,S,S)-SPIROL Diol step2->product

Caption: Synthetic workflow for the SPIROL diol scaffold.

Materials:

  • Protected 3-hydroxybenzaldehyde

  • Diethylzinc (Et₂Zn)

  • Chiral amino alcohol catalyst

  • n-Butyllithium (n-BuLi)

  • Diethyl carbonate ((EtO)₂CO)

  • Anhydrous solvents (e.g., Toluene, THF)

  • Standard glassware for organic synthesis

Procedure:

  • Asymmetric Alkylation: To a solution of the protected 3-hydroxybenzaldehyde in anhydrous toluene, add the chiral amino alcohol catalyst. Cool the mixture and add diethylzinc dropwise. Stir the reaction at room temperature until completion. Quench the reaction with aqueous HCl and extract the product with an organic solvent. Purify the resulting chiral secondary alcohol by column chromatography.[4]

  • Spiroketalization: Dissolve the chiral secondary alcohol in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes. Add diethyl carbonate and allow the reaction to warm to room temperature. After stirring for several hours, quench the reaction with saturated aqueous ammonium chloride. Extract the product and purify by column chromatography to yield the (R,S,S)-SPIROL diol.[4]

Protocol 2: Synthesis of a SPIRAP Phosphine Ligand

This protocol outlines the conversion of the SPIROL diol to a diphosphine ligand.

Workflow for Ligand Synthesis:

cluster_ligand_synthesis Synthesis of SPIRAP Ligand start (R,S,S)-SPIROL Diol step1 Phosphinylation (n-BuLi, ClPPh2) start->step1 product (R,S,S)-SPIRAP Ligand step1->product

Caption: Synthesis of a SPIRAP phosphine ligand from the SPIROL diol.

Materials:

  • (R,S,S)-SPIROL diol

  • n-Butyllithium (n-BuLi)

  • Chlorodiphenylphosphine (ClPPh₂)

  • Anhydrous THF

Procedure:

  • Dissolve the (R,S,S)-SPIROL diol in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium dropwise and stir the mixture for 30 minutes.

  • Add chlorodiphenylphosphine and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the (R,S,S)-SPIRAP ligand.[4]

Protocol 3: Asymmetric Hydrogenation of an Olefin

This protocol provides a general procedure for the application of a SPIROL-based ligand in a rhodium-catalyzed asymmetric hydrogenation.

Workflow for Asymmetric Hydrogenation:

cluster_catalysis Asymmetric Hydrogenation Protocol catalyst_prep Catalyst Precursor Preparation ([Rh(COD)2]BF4 + SPIRAP Ligand) reaction_setup Reaction Setup (Substrate, Solvent, Catalyst) catalyst_prep->reaction_setup hydrogenation Hydrogenation (H2 atmosphere, Pressure) reaction_setup->hydrogenation workup Work-up and Purification hydrogenation->workup analysis Product Analysis (Yield, ee%) workup->analysis

Caption: General workflow for asymmetric hydrogenation using a SPIROL ligand.

Materials:

  • [Rh(COD)₂]BF₄

  • (R,S,S)-SPIRAP ligand

  • Olefin substrate (e.g., Methyl Z-α-acetamidocinnamate)

  • Anhydrous and degassed solvent (e.g., CH₂Cl₂)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ and the (R,S,S)-SPIRAP ligand in the solvent in a reaction vessel. Stir the solution for 30 minutes to form the active catalyst.

  • Reaction Setup: Add the olefin substrate to the reaction vessel.

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen several times before pressurizing to the desired pressure (e.g., 10 atm).

  • Stir the reaction at room temperature for the specified time (e.g., 12 hours).

  • Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the product by column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).[1]

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific details and safety precautions. All experiments should be conducted in a well-ventilated fume hood by trained personnel.

References

The Strategic Integration of Spiroketal Diols in the Genesis of Novel Drug Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiroketal motif, a bicyclic structure joined by a single tetrahedral carbon, is a privileged scaffold in medicinal chemistry. Frequently found in a vast array of biologically active natural products, its rigid, three-dimensional architecture offers a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This document provides detailed application notes and protocols for the utilization of spiroketal diols as versatile building blocks in the synthesis of innovative drug scaffolds.

Introduction to Spiroketal Scaffolds in Drug Discovery

Spiroketals are recognized for their conformational rigidity and stereochemical complexity, which can lead to enhanced binding affinity and selectivity for protein targets. The incorporation of diol functionalities onto the spiroketal core provides convenient handles for further chemical elaboration, allowing for the construction of diverse molecular libraries for drug discovery screening. Recent advances in synthetic methodology have made chiral spiroketal diols more accessible, paving the way for their increased application in the development of novel therapeutics.

Core Synthetic Strategies for Spiroketal Diol Synthesis

The construction of the spiroketal diol core can be achieved through several key synthetic strategies, each with its own advantages regarding stereocontrol and substrate scope. The choice of method often depends on the desired stereochemistry and the nature of the starting materials.

1. Acid-Catalyzed Spiroketalization: This classical approach involves the cyclization of a dihydroxy ketone precursor under acidic conditions. While effective for thermodynamically controlled processes, achieving high stereoselectivity can be challenging.

2. Transition-Metal-Catalyzed Cycloisomerization: Modern catalytic methods employing palladium, iridium, or gold complexes offer mild reaction conditions and excellent stereocontrol. These methods often utilize alkynyl diol precursors, which undergo intramolecular hydroalkoxylation or related cyclization cascades.

3. Organocatalytic Asymmetric Spiroketalization: The use of chiral Brønsted acids or other organocatalysts has emerged as a powerful tool for the enantioselective synthesis of spiroketals. These metal-free methods are attractive for their operational simplicity and environmental profile.

Application in the Synthesis of Bioactive Molecules

Spiroketal diols are key intermediates in the synthesis of a variety of bioactive compounds, including inhibitors of critical biological pathways. Below are two examples of drug scaffolds synthesized from spiroketal precursors.

Case Study 1: Tofogliflozin, an SGLT2 Inhibitor

Tofogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), used in the treatment of type 2 diabetes mellitus. Its structure features a spiroketal moiety derived from a glucose precursor. The synthesis of Tofogliflozin highlights the utility of spiroketal diols in creating complex, biologically active molecules.

dot

SGLT2_Inhibition_Pathway cluster_lumen Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose & Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Co-transport Glucose_in_cell Glucose SGLT2->Glucose_in_cell GLUT2 GLUT2 Glucose_in_blood Reabsorbed Glucose GLUT2->Glucose_in_blood Glucose_in_cell->GLUT2 Facilitated Diffusion Tofogliflozin Tofogliflozin (Spiroketal Scaffold) Tofogliflozin->SGLT2 Inhibition

Caption: SGLT2 Inhibition by a Spiroketal-Containing Drug.

Case Study 2: HPK1 Inhibitors for Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Novel spiroketal-based inhibitors of HPK1 have been developed, demonstrating the potential of this scaffold in modulating immune responses.

dot

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates 14_3_3 14-3-3 protein SLP76->14_3_3 recruits Downstream Downstream Signaling (e.g., NF-κB, AP-1) SLP76->Downstream Degradation SLP-76 Degradation 14_3_3->Degradation leads to T_cell_activation T-Cell Activation (Inhibited) Degradation->T_cell_activation results in HPK1_Inhibitor Spiroketal HPK1 Inhibitor HPK1_Inhibitor->HPK1 blocks

Caption: Inhibition of the HPK1 Signaling Pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of spiroketal scaffolds using different catalytic systems.

Table 1: Transition-Metal-Catalyzed Spiroketalization

Catalyst (mol%)SubstrateSolventTemp (°C)Time (h)Yield (%)d.r.Ref.
PdCl₂(PhCN)₂ (5)Dihydroxy ketoneTHF801208897:3[1]
[Ir(cod)Cl]₂ (2.5)Alkynyl diolToluene12024>95-[2]
AuCl₃/AgOTf (2/6)Alkynyl diolCH₂Cl₂rt195>20:1[3]

Table 2: Organocatalytic Asymmetric Spiroketalization

Catalyst (mol%)SubstrateHalogen SourceSolventYield (%)d.r.ee (%)Ref.
Chiral Phosphoric Acid (10)Enol EtherNBSToluene95>20:198[4]
Cinchona Alkaloid Deriv. (20)Dihydroxy KetoneNCSCH₂Cl₂8910:194[5]

Experimental Protocols

Protocol 1: Palladium(II)-Catalyzed Stereoselective Spiroketalization of a Dihydroxy Ketone[1]

dot

experimental_workflow start Start reagents Combine Substrate, PdCl₂(PhCN)₂ (5 mol%), and THF start->reagents reaction Heat at 80 °C for 120 h reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Spiroketal purification->product

Caption: Pd(II)-Catalyzed Spiroketalization Workflow.

Materials:

  • THP-protected dihydroxyketone (1.0 equiv)

  • PdCl₂(PhCN)₂ (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (3.0 equiv)

Procedure:

  • To a solution of the THP-protected dihydroxyketone in THF (10 mL/mmol of substrate), add PdCl₂(PhCN)₂ and methanol.

  • Stir the reaction mixture at 80 °C for 120 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired spiroketal.

Protocol 2: Organocatalytic Enantioselective Domino Halocyclization[4]

Materials:

  • Substrate (1.0 equiv)

  • Chiral Phosphoric Acid Catalyst (0.1 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Toluene

Procedure:

  • To a solution of the substrate in toluene, add the chiral phosphoric acid catalyst.

  • Cool the mixture to the specified reaction temperature (e.g., -20 °C).

  • Add N-Bromosuccinimide portion-wise over 30 minutes.

  • Stir the reaction at the same temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched spiroketal lactone.

Protocol 3: Synthesis of a Spiroketal-based SGLT2 Inhibitor Precursor (Tofogliflozin intermediate)[6][7]

Materials:

  • Protected Gluconolactone (1.0 equiv)

  • Aryl Lithium Reagent (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylsilane (2.0 equiv)

  • Boron Trifluoride Etherate (2.0 equiv)

Procedure:

  • Dissolve the protected gluconolactone in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add the aryl lithium reagent and stir for 1 hour at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and allow to warm to room temperature.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Dissolve the crude lactol in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.

  • Add triethylsilane followed by boron trifluoride etherate and stir until the reaction is complete.

  • Perform an aqueous workup and purify by chromatography or crystallization to obtain the spiroketal core.

Conclusion

Spiroketal diols represent a powerful and versatile class of building blocks for the synthesis of novel drug scaffolds. The synthetic methodologies outlined in these notes provide a foundation for accessing a wide range of structurally diverse and stereochemically complex spiroketal derivatives. The successful application of these scaffolds in the development of potent and selective inhibitors for targets such as SGLT2 and HPK1 underscores their significant potential in modern drug discovery. Researchers are encouraged to adapt and optimize these protocols to explore new chemical space and develop the next generation of spiroketal-based therapeutics.

References

Application of Spirocyclic Compounds in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional structure where two rings are linked by a single common atom, have emerged as a pivotal class of materials in various fields of materials science.[1][2] Their rigid and orthogonal geometry imparts desirable properties such as high thermal and morphological stability, good solubility, and the ability to form amorphous glasses, making them highly attractive for applications in organic electronics.[3][4][5] This document provides detailed application notes and protocols for the use of spirocyclic compounds in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), two areas where they have demonstrated significant impact.

I. Application in Organic Light-Emitting Diodes (OLEDs)

Spirocyclic compounds, most notably derivatives of 9,9'-spirobifluorene (SBF), are extensively used in all generations of OLEDs, from fluorescent (FOLEDs) to phosphorescent (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs.[3][6] Their primary roles are as host materials and charge-transporting materials. The spiro-linkage provides a high glass transition temperature (Tg), which is crucial for the morphological stability and longevity of the device.[3][5] Furthermore, the orthogonal arrangement of the molecular units can be exploited to tune electronic properties, such as maintaining a high triplet energy (ET) in host materials to confine excitons on the guest emitter, a critical factor for efficient phosphorescent and TADF devices.[7][8]

Quantitative Performance Data of Spirobifluorene-based OLEDs

The performance of OLEDs incorporating spirobifluorene derivatives is summarized in the table below. These materials often serve as hosts for phosphorescent emitters or as hole-transporting materials.

Spirocyclic Compound ClassRole in OLEDEmitterMax. External Quantum Efficiency (EQE)Ref.
1,4-diaryl SBFsPure Hydrocarbon HostRed Phosphor26.0%[7]
1,4-diaryl SBFsPure Hydrocarbon HostGreen Phosphor26.1%[7]
1,4-diaryl SBFsPure Hydrocarbon HostBlue Phosphor22.5%[7]
3,3′,6,6′-TDTA-SBFHole-Transporting MaterialRed Phosphor26.1%[8][9]
3,3′,6,6′-TDTA-SBFHole-Transporting MaterialGreen Phosphor26.4%[8][9]
3,3′,6,6′-TDTA-SBFHole-Transporting MaterialBlue Phosphor25.4%[8][9]
3,3′,6,6′-TDTA-SBFHole-Transporting MaterialNarrowband Blue (BCz-BN)29.8%[8][10]
Experimental Protocol: Synthesis of a 1,4-diaryl Spirobifluorene Host Material

This protocol describes a general method for the synthesis of 1,4-diaryl SBFs via an interannular C–H arylation, a challenging but effective route to these high-performance host materials.[7]

Diagram of Synthetic Workflow

start Bi(hetero)aryl- 2-formaldehyde reaction Reaction Condition start->reaction reagents Interannular C-H Arylation Reagents reagents->reaction product 1,4-diaryl Spirobifluorene reaction->product

Caption: Synthetic workflow for 1,4-diaryl spirobifluorenes.

Materials:

  • Bi(hetero)aryl-2-formaldehyde precursor

  • Arylating agent

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., phosphine-based)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the bi(hetero)aryl-2-formaldehyde precursor, the arylating agent, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-diaryl spirobifluorene.

II. Application in Perovskite Solar Cells (PSCs)

The most prominent spirocyclic compound in the field of photovoltaics is 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD.[11] It is the benchmark hole-transporting material (HTM) in high-efficiency n-i-p (regular) structured perovskite solar cells.[11][12] The function of spiro-OMeTAD is to efficiently extract holes from the perovskite absorber layer and transport them to the electrode. Its high solubility, suitable energy levels, and ability to form uniform, amorphous films are key to its success.[13] However, pristine spiro-OMeTAD has low conductivity and requires p-doping, typically with additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), to enhance its charge transport properties.[11][12]

Quantitative Performance Data of Perovskite Solar Cells with Spiro-OMeTAD

The performance of perovskite solar cells is highly dependent on the composition of the spiro-OMeTAD hole-transporting layer.

Spiro-OMeTAD FormulationDevice ArchitecturePower Conversion Efficiency (PCE)Ref.
Doped with LiTFSI and tBPn-i-p>20%[11]
With 1-dodecanethiol (DDT) additiven-i-p23.1% (certified)[12]
Spiro[fluorene-9,9'-xanthene] interlayern-i-p21.06% (average)[14]
Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Spiro-OMeTAD Hole-Transporting Layer

This protocol outlines the key steps for fabricating a perovskite solar cell with a standard architecture.[15][16]

Diagram of Device Fabrication Workflow

sub Substrate Preparation sno2 SnO2 Layer Deposition sub->sno2 perovskite Perovskite Layer Deposition sno2->perovskite spiro Spiro-OMeTAD Layer Deposition perovskite->spiro electrode Electrode Evaporation spiro->electrode device Completed Device electrode->device

Caption: Workflow for fabricating a perovskite solar cell.

Materials:

  • ITO-coated glass substrates

  • SnO₂ nanoparticle suspension

  • Perovskite precursor solution (e.g., triple cation formulation)

  • Spiro-OMeTAD solution (with dopants like LiTFSI and tBP) in chlorobenzene

  • Anti-solvent (e.g., chlorobenzene)

  • Gold (Au) for the top electrode

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for at least 20 minutes before use.[15]

  • SnO₂ Layer Deposition (Electron Transport Layer):

    • Spin-coat the SnO₂ nanoparticle suspension onto the cleaned substrates (e.g., at 3000 RPM for 30 seconds).[15]

    • Anneal the substrates at approximately 150°C for 30 minutes.[15]

  • Perovskite Layer Deposition (in an inert atmosphere, e.g., a glove box):

    • Transfer the substrates into a glove box.

    • Spin-coat the perovskite precursor solution onto the SnO₂ layer (e.g., a two-step program: 1000 RPM for 10s, then 3000 RPM for 28s).[15]

    • During the second step, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.[15]

    • Anneal the perovskite film on a hotplate at approximately 130°C for 10 minutes.[15]

  • Spiro-OMeTAD Layer Deposition (Hole Transport Layer):

    • Prepare the spiro-OMeTAD solution with dopants.

    • Spin-coat the spiro-OMeTAD solution onto the perovskite layer (e.g., at 4000 RPM for 30 seconds).[15]

    • Leave the substrates in a dry, dark place overnight to allow for oxidation of the spiro-OMeTAD.[15]

  • Electrode Evaporation:

    • Deposit the top metal electrode (e.g., 80-100 nm of gold) by thermal evaporation through a shadow mask to define the active area of the solar cell.

III. Application in Polymer Science

Spirocyclic compounds are also incorporated into conjugated polymers to control their thin-film microstructure and enhance device efficiencies.[17] The tetrahedral spiro center, when combined with a planar conjugated backbone, can improve stability and emission properties compared to their non-spiro analogues.[17] Furthermore, electronically active spirocyclic systems can be used for fine-tuning the energy levels (both absorption and emission) of conjugated polymers by modifying the heteroatoms within the spirocycle.[17] Photochromic spiro compounds like spiropyrans and spirooxazines are integrated into polymer matrices for applications such as ophthalmic lenses, where their light-sensitive transitions can be controlled by the polymer environment.[18][19]

Conclusion

Spirocyclic compounds are a versatile class of materials with significant and expanding applications in materials science. Their unique structural features provide a powerful tool for designing materials with enhanced stability, processability, and optoelectronic performance. The protocols and data presented here offer a starting point for researchers looking to harness the potential of these fascinating molecules in the development of next-generation electronic devices.

References

Application Note and Protocol for the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,4-Dioxaspiro[4.5]decan-8-one is a valuable bifunctional synthetic intermediate widely utilized in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[1] Its spirocyclic scaffold provides a rigid three-dimensional structure that can enhance binding affinity and selectivity for biological targets, making it a significant building block in drug discovery.[2] This document provides a detailed experimental protocol for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via the selective monoketalization of 1,4-cyclohexanedione with ethylene glycol.

Reaction Scheme:

The synthesis proceeds via an acid-catalyzed ketalization of one of the two carbonyl groups of 1,4-cyclohexanedione.

G cluster_conditions Reaction Conditions reactant1 1,4-Cyclohexanedione product 1,4-Dioxaspiro[4.5]decan-8-one reactant1->product reactant2 Ethylene Glycol reactant2->product catalyst Acid Catalyst (e.g., p-TsOH) catalyst->product solvent Toluene solvent->product

Caption: Reaction scheme for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Experimental Protocol:

This protocol is based on the selective ketalization of 1,4-cyclohexanedione.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
1,4-CyclohexanedioneC₆H₈O₂112.1311.2 g (0.1 mol)Starting material
Ethylene GlycolC₂H₆O₂62.076.2 g (0.1 mol)Reactant
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20~0.1 g (catalytic)Acid catalyst
TolueneC₇H₈92.14100 mLSolvent, allows for azeotropic water removal
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction

Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione (11.2 g, 0.1 mol), ethylene glycol (6.2 g, 0.1 mol), a catalytic amount of p-toluenesulfonic acid (~0.1 g), and toluene (100 mL).

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on top of the flask. Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux for 5-8 hours or until no more water is collected in the Dean-Stark trap.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which is a mixture of the desired monoketal, unreacted starting material, and the bis-ketal byproduct, can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like ether.[3][4] A yield of over 45% for the monoketal can be expected.[3]

Experimental Workflow

G start Start setup Combine Reactants: 1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH, Toluene start->setup reflux Heat to Reflux with Dean-Stark Apparatus (5-8 hours) setup->reflux workup Cool and Neutralize with NaHCO₃ solution reflux->workup extraction Extract with Diethyl Ether and Dry Organic Layer workup->extraction evaporation Remove Solvent via Rotary Evaporation extraction->evaporation purification Purify by Distillation or Recrystallization evaporation->purification product 1,4-Dioxaspiro[4.5]decan-8-one purification->product

Caption: Experimental workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Characterization Data:

The final product should be characterized to confirm its identity and purity.

Technique Expected Results
Appearance Colorless to pale yellow liquid or white solid.[5][6]
Melting Point 70-73 °C.[6]
¹H NMR (CDCl₃, 400 MHz)δ 3.93 (s, 4H, -OCH₂CH₂O-), 2.5-2.2 (m, 4H, -CH₂C(=O)CH₂-), 2.0-1.8 (m, 4H, -CH₂-spiro-CH₂-).
¹³C NMR (CDCl₃, 101 MHz)δ 208.5 (C=O), 107.5 (C-spiro), 64.5 (OCH₂CH₂O), 38.0 (CH₂C=O), 34.0 (CH₂-spiro).
IR (KBr, cm⁻¹)~1715 (C=O stretch), ~1100 (C-O stretch).
Mass Spec. (ESI)m/z 157.1 [M+H]⁺.

Note: NMR and IR data are predicted based on the structure and may vary slightly.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • p-Toluenesulfonic acid is corrosive; handle with care.

  • 1,4-Cyclohexanedione can cause skin and eye irritation.[7]

References

Troubleshooting & Optimization

Purification of polar diols like 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol by crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar diols, with a specific focus on compounds like 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol, through crystallization.

Troubleshooting Guide

Researchers may encounter several challenges during the crystallization of polar diols. This guide provides a systematic approach to addressing these common issues.

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was added).- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[1][2] - Add a seed crystal of the pure compound, if available.[1][2] - Evaporate some of the solvent to increase the concentration of the diol and then allow the solution to cool again.[3][4] - If the above methods fail, cool the solution in an ice bath to further decrease the solubility of the compound.[5][6]
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the diol.[6][7]- Reheat the solution to dissolve the oil, add a small amount of a "better" solvent (one in which the diol is more soluble) to lower the saturation point, and allow it to cool slowly.[3] - Select a solvent with a lower boiling point.[7] - Ensure a slow cooling rate; rapid cooling can promote oiling out.[6][7]
A high concentration of impurities is present.- Pre-purify the crude material using a quick filtration through a plug of silica gel before attempting recrystallization.[7]
Low Yield of Purified Crystals The diol is too soluble in the cold recrystallization solvent.[7]- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product.[7] - Wash the collected crystals with a minimal amount of ice-cold solvent.[7] - Consider using a mixed solvent system where the diol has lower solubility at cold temperatures.[3]
Product was lost during transfer or filtration.- Ensure all crystals are transferred from the flask to the filter funnel, using a small amount of the cold mother liquor to rinse the flask. - Check for any leaks in the filtration setup.
Crystallization Occurs Too Rapidly The solution is too concentrated or cools too quickly, trapping impurities.[4][8]- Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.[4][8] - Allow the flask to cool slowly at room temperature before moving it to an ice bath.[6][7] Insulating the flask can also help slow the cooling process.[4]
Colored Impurities in Crystals Colored impurities were not removed from the initial solution.- If the impurities are known to be adsorbed by activated carbon, add a small amount of charcoal to the hot solution before the hot filtration step.[6][9] Be aware that using too much can lead to product loss.[6]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the crystallization of a polar diol?

A1: The key principle for solvent selection is "like dissolves like"; therefore, polar solvents are generally suitable for polar compounds.[1][10][11] An ideal solvent should dissolve the diol completely when hot but poorly when cold.[1][10] It's also important that the solvent does not react with the compound and is volatile enough to be easily removed from the final crystals.[1][5] Common polar solvents to consider include water, ethanol, methanol, and acetone.[11][12]

Q2: What is a mixed solvent system and when should I use it for crystallizing polar diols?

A2: A mixed solvent system, or solvent-pair, is used when a single solvent does not provide the ideal solubility characteristics.[3] This typically involves a "good" solvent in which the diol is highly soluble and a "bad" solvent in which it is poorly soluble.[13] The two solvents must be miscible.[3][13] For polar diols, a common pairing is a good solvent like ethanol with a bad solvent like water.[5][13] The impure diol is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: My polar diol is highly soluble in most polar solvents even at low temperatures. What can I do?

A3: High solubility can make crystallization challenging. In this case, a mixed solvent system is often the best approach. By carefully adding a "bad" solvent (an anti-solvent) to a solution of your diol in a "good" solvent, you can fine-tune the solubility to a point where crystallization will occur upon cooling.[14]

Q4: How can I improve the purity of my crystals if a single crystallization is insufficient?

A4: If the initial crystallization does not yield a product of the desired purity, a second recrystallization can be performed.[3] This involves taking the crystals obtained from the first procedure and repeating the entire process of dissolution in a hot solvent, cooling, and filtration. Each successive crystallization will result in some loss of the product, but the purity should increase.[15]

Q5: What is the purpose of a hot filtration step?

A5: A hot gravity filtration is performed after the impure solid is dissolved in the hot solvent but before the solution is cooled.[7] Its purpose is to remove any insoluble impurities, such as dust, filter paper fibers, or other contaminants that do not dissolve in the hot solvent.[3] This step is crucial for obtaining a pure final product.

Experimental Protocol: Crystallization of this compound

This protocol provides a general methodology for the purification of this compound by crystallization. Solvent selection and volumes may need to be optimized based on the purity of the crude material.

Materials:

  • Crude this compound

  • Candidate solvents (e.g., Ethyl Acetate, Methanol, Water, Hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude diol into several test tubes.

    • Add a small amount of a different candidate solvent to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Gently heat the test tubes. An ideal solvent will completely dissolve the diol at an elevated temperature.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be one from which the diol readily forms crystals upon cooling. A mixed solvent system, such as ethyl acetate/hexane, might be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) to the flask while heating and stirring until the solid just dissolves.[7]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization:

    • If using a mixed solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to make it clear again.

    • Cover the flask and allow the solution to cool slowly to room temperature without disturbance.[2] Slow cooling promotes the formation of larger, purer crystals.[6]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[5]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[13]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[7]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.[7] The purity of the final product can be assessed by techniques such as melting point analysis or spectroscopy.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of polar diols.

G Troubleshooting Crystallization of Polar Diols start Start Crystallization: Cool saturated solution check_crystals Crystals forming? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals Yes induce_crystallization Induce Crystallization: 1. Scratch flask 2. Add seed crystal no_crystals->induce_crystallization check_crystals_again Crystals forming now? induce_crystallization->check_crystals_again concentrate Concentrate Solution: Evaporate some solvent check_crystals_again->concentrate No check_crystals_again->yes_crystals Yes concentrate->start check_form What is the form? Crystals or Oil? yes_crystals->check_form oil Oil check_form->oil Oil crystals Crystals check_form->crystals Crystals oiling_out_solutions Troubleshoot Oiling Out: 1. Reheat, add more 'good' solvent 2. Cool slowly 3. Use lower boiling point solvent oil->oiling_out_solutions oiling_out_solutions->start check_yield_purity Check Yield & Purity crystals->check_yield_purity end End: Pure Crystals check_yield_purity->end

Caption: A flowchart for troubleshooting common crystallization problems.

References

Troubleshooting low yields in the reduction of 1,4-Dioxaspiro[4.5]decan-8-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the reduction of 1,4-Dioxaspiro[4.5]decan-8-one and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a low yield in the reduction of my 1,4-Dioxaspiro[4.5]decan-8-one derivative to the corresponding alcohol. What are the common causes?

Low yields can stem from several factors. The most common issues include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the efficiency of the reduction.

  • Reagent Quality: The reducing agent, particularly sodium borohydride (NaBH₄), can degrade over time, especially if exposed to moisture.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: Undesired side reactions may be consuming the starting material or the product.

  • Work-up and Purification Issues: Product loss can occur during the work-up and purification steps.

  • Stability of the Starting Material or Product: The dioxaspiroketal protecting group is generally stable under the mild conditions of NaBH₄ reduction but can be sensitive to acidic conditions, which might be inadvertently introduced.

Q2: How can I optimize the reaction conditions for the reduction using Sodium Borohydride (NaBH₄)?

Optimization of the reaction is key to achieving high yields. Consider the following parameters:

  • Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. Methanol is often the solvent of choice as it can also protonate the intermediate alkoxide.[1][2] The choice of solvent can affect the reaction rate.[3]

  • Temperature: These reductions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity.[4] Starting the reaction at 0 °C and then allowing it to warm to room temperature is a common strategy.

  • Stoichiometry of NaBH₄: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, in practice, a molar excess of NaBH₄ is used to ensure the reaction goes to completion.[5] A common starting point is 1.5 to 2 equivalents of NaBH₄ per equivalent of the ketone.

  • Reaction Time: The reaction time can vary depending on the specific substrate and conditions. It is essential to monitor the reaction by TLC to determine the point of completion.

Q3: Can the 1,4-dioxaspiro[4.5]decane ketal protecting group be cleaved during the reduction?

The ethylene ketal protecting group is generally stable to basic and neutral conditions, including those of a typical NaBH₄ reduction.[6][7][8] However, it is sensitive to acidic conditions.[9][10] Therefore, it is crucial to avoid acidic work-up procedures if the ketal needs to remain intact. A neutral or slightly basic work-up is recommended.

Q4: What are some potential side products in the NaBH₄ reduction of 1,4-Dioxaspiro[4.5]decan-8-one derivatives?

Besides unreacted starting material, potential side products can include:

  • Borate esters: These are formed from the reaction of the alkoxide intermediate with borane species. They are typically hydrolyzed during the work-up.

  • Byproducts from solvent reaction: NaBH₄ can react with alcohol solvents to produce hydrogen gas and the corresponding sodium alkoxide borohydrides.[1][4] This reaction is generally slower than the ketone reduction, especially at low temperatures.

  • Products of ketal cleavage: If acidic conditions are present, the ketal may be hydrolyzed to reveal the corresponding diol and cyclohexanedione, which could then be further reduced.

Q5: What is a suitable work-up procedure for the NaBH₄ reduction to isolate the alcohol product?

A standard work-up procedure involves:

  • Quenching the excess NaBH₄: This is typically done by the slow and careful addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The combined organic layers are washed with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reduction of cyclohexanone derivatives, which can serve as a starting point for the optimization of 1,4-Dioxaspiro[4.5]decan-8-one reductions.

Reducing AgentSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaBH₄CyclohexanoneMethanolRoom Temp1~78[11]
NaBH₄CyclohexanoneIsopropanol0--[3]
NaBH₄/(NH₄)₂SO₄AcetophenoneTHF/H₂ORoom Temp1.596[3]

Detailed Experimental Protocol

Reduction of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decan-8-ol using Sodium Borohydride

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one derivative

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,4-Dioxaspiro[4.5]decan-8-one derivative (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 5 °C. Hydrogen gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of deionized water or saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Extraction: Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1,4-Dioxaspiro[4.5]decan-8-ol derivative.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ketone in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir and Monitor by TLC add_nabh4->react quench Quench with H₂O or aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Alcohol purify->product

Caption: Experimental workflow for the reduction of 1,4-Dioxaspiro[4.5]decan-8-one derivatives.

troubleshooting_flowchart cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products cluster_workup_issues Troubleshooting Work-up/Purification start Low Yield of Reduced Product check_sm Is Starting Material Consumed (TLC)? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_products Are Side Products Observed (TLC)? check_sm->side_products Yes increase_time Increase Reaction Time incomplete_rxn->increase_time increase_temp Increase Temperature incomplete_rxn->increase_temp increase_nabh4 Increase NaBH₄ Equivalents incomplete_rxn->increase_nabh4 check_reagent Check NaBH₄ Quality incomplete_rxn->check_reagent workup_issue Potential Work-up or Purification Loss side_products->workup_issue No check_ph Check Work-up pH (Avoid Acidity) side_products->check_ph Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes optimize_solvent Optimize Solvent side_products->optimize_solvent Yes optimize_extraction Optimize Extraction (Solvent, # of Extractions) workup_issue->optimize_extraction check_purification Review Purification (Column Loading, Eluent) workup_issue->check_purification

Caption: Troubleshooting flowchart for low yields in the reduction reaction.

reaction_pathway ketone 1,4-Dioxaspiro[4.5]decan-8-one Derivative alkoxide Intermediate Alkoxyborate ketone->alkoxide 1. NaBH₄ side_reaction Side Reactions ketone->side_reaction deprotection Ketal Deprotection (Acidic Conditions) ketone->deprotection alcohol Desired Alcohol Product alkoxide->alcohol 2. H⁺ source (e.g., MeOH, H₂O)

Caption: Reaction pathway showing the desired transformation and potential side reactions.

References

Overcoming side reactions in the synthesis of gem-disubstituted spiroketals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of gem-disubstituted spiroketals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of gem-disubstituted spiroketals?

The synthesis of gem-disubstituted spiroketals presents several key challenges, primarily centered around controlling stereoselectivity and minimizing side reactions. The major hurdles include:

  • Stereocontrol at the Spirocyclic Center: Achieving the desired stereoisomer (kinetic vs. thermodynamic product) can be difficult due to the thermodynamic stability often favoring one isomer.[1]

  • Side Reactions: The presence of various functional groups in the precursor molecules can lead to several unwanted side reactions, such as epimerization, elimination, and rearrangements.

  • Purification: Separating the desired spiroketal from closely related stereoisomers and byproducts can be challenging due to similar physical properties.

Q2: How can I favor the formation of the kinetic versus the thermodynamic spiroketal?

Controlling the formation of either the kinetic or thermodynamic product is a critical aspect of spiroketal synthesis.

  • Thermodynamic Control: Achieved under equilibrating conditions, typically using strong Brønsted or Lewis acids at ambient or elevated temperatures. These conditions allow the initial products to revert to the starting material or intermediates and eventually form the most stable spiroketal isomer.[1]

  • Kinetic Control: Favored under non-equilibrating conditions. This usually involves the use of milder reagents, lower reaction temperatures, and shorter reaction times to trap the initially formed, less stable product before it can isomerize to the thermodynamic product.

Q3: What is the role of protecting groups in the synthesis of gem-disubstituted spiroketals?

Protecting groups are crucial for preventing unwanted side reactions by temporarily masking reactive functional groups in the dihydroxyketone precursor.[2][3] A well-chosen protecting group strategy is essential for a successful synthesis. Key considerations include:

  • Stability: The protecting group must be stable to the conditions of the spiroketalization reaction.

  • Orthogonality: The ability to deprotect one group selectively in the presence of others is vital for complex syntheses.[4]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not introduce additional complications.

Commonly used protecting groups for hydroxyl functions include silyl ethers (e.g., TBS, TIPS), benzyl ethers (e.g., Bn), and acetals. The choice of protecting group can also influence the stereochemical outcome of the spiroketalization.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity

Symptoms: Formation of a mixture of spiroketal diastereomers with a low diastereomeric ratio (dr).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Equilibrating Conditions The reaction conditions may be favoring thermodynamic equilibration, leading to a mixture of isomers. To favor the kinetic product, consider lowering the reaction temperature, using a milder acid catalyst, or reducing the reaction time.
Inappropriate Catalyst The choice of acid catalyst can significantly impact diastereoselectivity. Screen a variety of Brønsted acids (e.g., PPTS, CSA) and Lewis acids (e.g., Sc(OTf)₃, TMSOTf) to find the optimal catalyst for your substrate.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents (e.g., CH₂Cl₂, THF, MeCN) to improve diastereoselectivity.
Substrate Conformation The inherent conformational preferences of the dihydroxyketone precursor can dictate the facial selectivity of the cyclization. The use of bulky protecting groups can sometimes lock the substrate in a conformation that favors the formation of a single diastereomer.

Experimental Protocol: Acid-Catalyzed Spiroketalization of a Gem-Disubstituted Dihydroxyketone

A solution of the gem-disubstituted dihydroxyketone (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). The acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), 0.1 mmol) is added, and the reaction mixture is stirred under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal.

Problem 2: Formation of an Ene Reaction Byproduct

Symptoms: Observation of a byproduct resulting from an intramolecular ene reaction, often characterized by the formation of a new carbon-carbon bond and a shift of a double bond.

Possible Causes and Solutions:

  • Mechanism: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile," in this case, the ketone). The reaction is often promoted by Lewis acids.

  • Prevention:

    • Protecting Groups: Protect the participating alkene as a functional group that is unreactive under the reaction conditions.

    • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the ene reaction, which often has a higher activation energy than the desired spiroketalization.

    • Catalyst Choice: Some Lewis acids are more prone to promoting ene reactions than others. Experiment with milder Brønsted acids.

Problem 3: Anti-Markovnikov Epoxide Opening

Symptoms: In syntheses starting from precursors containing an epoxide, the observation of a byproduct resulting from nucleophilic attack at the less substituted carbon of the epoxide (anti-Markovnikov opening), leading to an undesired regioisomer.

Possible Causes and Solutions:

  • Mechanism: Under acidic conditions, epoxide opening typically proceeds via a carbocation-like transition state, favoring nucleophilic attack at the more substituted carbon (Markovnikov's rule). However, certain catalysts or reaction conditions can promote the anti-Markovnikov pathway.

  • Troubleshooting:

    • Catalyst Selection: The choice of Lewis or Brønsted acid can influence the regioselectivity of epoxide opening. Screen different acids to find one that favors the desired Markovnikov opening.

    • Protecting Groups: The electronic nature of neighboring protecting groups can influence the stability of the developing positive charge during epoxide opening, thereby affecting the regioselectivity.

Data Presentation

Table 1: Comparison of Lewis Acids for Diastereoselective Spiroketalization

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Diastereomeric Ratio (d.r.)
Sc(OTf)₃CH₂Cl₂-78285>20:1
TMSOTfCH₂Cl₂-7819015:1
BF₃·OEt₂CH₂Cl₂-7837510:1
TiCl₄CH₂Cl₂-782.5605:1
PPTSCH₂Cl₂2512953:1 (Thermodynamic)

Note: Data is representative and will vary depending on the specific substrate.

Visualizations

Experimental Workflow for Gem-Disubstituted Spiroketal Synthesis

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Spiroketalization cluster_workup Workup and Purification start Gem-Disubstituted Dihydroxyketone Precursor reaction Dissolve in Anhydrous Solvent (e.g., CH2Cl2) start->reaction cooling Cool to Desired Temperature (-78°C to RT) reaction->cooling catalyst Add Acid Catalyst (Brønsted or Lewis Acid) cooling->catalyst stir Stir under Inert Atmosphere (Monitor by TLC) catalyst->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end Pure Gem-Disubstituted Spiroketal purify->end

Caption: A generalized experimental workflow for the synthesis of gem-disubstituted spiroketals.

Troubleshooting Logic for Low Diastereoselectivity

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed cause1 Equilibrating Conditions? start->cause1 solution1a Lower Reaction Temperature cause1->solution1a Yes solution1b Use Milder Catalyst cause1->solution1b Yes solution1c Reduce Reaction Time cause1->solution1c Yes cause2 Suboptimal Catalyst? cause1->cause2 No solution2 Screen Different Brønsted and Lewis Acids cause2->solution2 Yes cause3 Solvent Effects? cause2->cause3 No solution3 Vary Solvent Polarity (e.g., THF, MeCN) cause3->solution3 Yes

Caption: A troubleshooting flowchart for addressing low diastereoselectivity in spiroketal synthesis.

Kinetic vs. Thermodynamic Control Pathway

kinetic_vs_thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Dihydroxyketone Precursor k_conditions Low Temperature Mild Acid Short Reaction Time start->k_conditions t_conditions Higher Temperature Strong Acid Long Reaction Time start->t_conditions k_product Kinetic Spiroketal (Less Stable) k_conditions->k_product t_product Thermodynamic Spiroketal (More Stable) k_product->t_product Equilibration t_conditions->t_product

References

Stability of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol to common oxidizing agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol with common oxidizing agents. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,4-dioxaspiro[4.5]decane moiety to oxidizing agents?

A1: The 1,4-dioxaspiro[4.5]decane group, which is a cyclic ketal (specifically, an ethylene glycol ketal of cyclohexane-1,4-dione), is generally stable to a variety of mild oxidizing agents.[1] Cyclic ketals are known to be resistant to nucleophiles and bases.[1] However, strong oxidizing agents, particularly under acidic conditions or in the presence of Lewis acids, can lead to the cleavage of the ketal.[1] For instance, reagents like perchloric acid (HClO₄) can cleave acetals.[1] The stability of the ketal is crucial as it serves as a protecting group for a ketone functionality.[2]

Q2: What are the expected products from the oxidation of the primary diol functionality of this compound?

A2: The primary alcohol groups (-CH₂OH) of this compound can be oxidized to aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

  • Mild Oxidation: Use of mild oxidizing agents will typically yield the corresponding dialdehyde, 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde.

  • Strong Oxidation: Stronger oxidizing agents can further oxidize the initial aldehyde products to carboxylic acids, resulting in the formation of 1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylic acid. Under vigorous conditions, cleavage of the carbon-carbon bond between the two functional groups could occur.[3][4]

Q3: Can the diol be selectively oxidized without affecting the spiroketal?

A3: Yes, selective oxidation of the diol is achievable by choosing an appropriate oxidizing agent that is compatible with the ketal protecting group. Mild oxidizing agents, especially those that operate under neutral or slightly basic conditions, are preferred to maintain the integrity of the spiroketal.

Q4: What are some common side reactions to be aware of during the oxidation of this compound?

A4: Potential side reactions include:

  • Ketal Deprotection: The use of highly acidic oxidizing conditions can lead to the hydrolysis of the spiroketal, unmasking the ketone.

  • Over-oxidation: With strong oxidizing agents, the desired aldehyde may be further oxidized to the carboxylic acid.

  • Formation of Lactones: If one alcohol is oxidized to a carboxylic acid while the other remains as an alcohol, intramolecular esterification could potentially lead to the formation of a lactone, although this is less likely given the gem-diol structure.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired oxidized product. Incomplete reaction.- Increase reaction time. - Increase the stoichiometry of the oxidizing agent. - Ensure the reagents are fresh and active.
Decomposition of starting material or product.- Use milder reaction conditions (e.g., lower temperature). - Choose a more selective oxidizing agent. - Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Presence of the deprotected ketone in the product mixture. The oxidizing conditions were too acidic.- Use an oxidizing agent that works under neutral or basic conditions. - Add a non-nucleophilic base (e.g., pyridine, sodium bicarbonate) to buffer the reaction mixture.
Formation of carboxylic acid instead of the aldehyde. The oxidizing agent was too strong.- Use a milder oxidizing agent such as PCC, PDC, or reagents for Swern or Dess-Martin oxidation.
Complex product mixture observed by TLC or NMR. Multiple side reactions are occurring.- Re-evaluate the choice of oxidizing agent for better chemoselectivity. - Purify the starting material to remove any impurities that might interfere with the reaction. - Carefully control the reaction temperature and addition of reagents.

Data Presentation: Stability with Common Oxidizing Agents

The following table summarizes the expected reactivity of this compound with various common oxidizing agents.

Oxidizing Agent Expected Primary Product Potential for Ketal Cleavage Reaction Conditions Notes
Pyridinium chlorochromate (PCC) 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehydeLowAnhydrous CH₂Cl₂, room temp.Mild oxidant, generally good for stopping at the aldehyde.
Pyridinium dichromate (PDC) 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehydeLowAnhydrous CH₂Cl₂ or DMF, room temp.Similar to PCC, can be used in different solvents.
Dess-Martin Periodinane (DMP) 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehydeVery LowCH₂Cl₂, room temp.Mild and highly selective for alcohols.
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehydeVery LowAnhydrous CH₂Cl₂, low temp. (-78 °C)Excellent for sensitive substrates, requires careful temperature control.
Potassium permanganate (KMnO₄) 1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylic acidHigh (especially with heat or acid)Basic, neutral, or acidic; variable temp.Strong oxidant, likely to cause over-oxidation and ketal cleavage.
Jones Reagent (CrO₃, H₂SO₄, acetone) 1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylic acidHighAcetone, 0 °C to room temp.Strongly acidic conditions are likely to deprotect the ketal.
Sodium hypochlorite (NaOCl) with TEMPO 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehydeLowBiphasic (e.g., CH₂Cl₂/H₂O) with NaHCO₃, 0 °CCatalytic and selective for primary alcohols to aldehydes.

Experimental Protocols

Protocol 1: Selective Oxidation to 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde using Dess-Martin Periodinane (DMP)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (2.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Work-up: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde.

Protocol 2: Oxidation to 1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylic acid using TEMPO/NaOCl

Note: This protocol is adapted for the formation of the dicarboxylic acid, which would require a two-step process or more forcing conditions than the standard TEMPO-catalyzed oxidation to the aldehyde. A more direct, albeit less selective, method would involve a stronger oxidant like KMnO₄, but with a high risk of ketal cleavage. A two-step approach is generally preferred for substrates with sensitive functional groups.

  • Step 1: Oxidation to Dialdehyde: Follow Protocol 1 or a similar mild oxidation to obtain 1,4-Dioxaspiro[4.5]decane-8,8-dicarbaldehyde.

  • Step 2: Oxidation of Dialdehyde to Dicarboxylic Acid (Pinnick Oxidation):

    • Preparation: In a round-bottom flask, dissolve the dialdehyde (1.0 eq) in a mixture of tert-butanol and water.

    • Addition of Reagents: Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq). To this stirred solution, add a solution of sodium chlorite (NaClO₂, ~3 eq) in water dropwise, keeping the internal temperature below 25 °C.

    • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Work-up: Carefully quench any excess oxidant with a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dicarboxylic acid. Further purification can be achieved by recrystallization.

Visualizations

Oxidation_Pathways A 1,4-Dioxaspiro[4.5]decane- 8,8-diyldimethanol B 1,4-Dioxaspiro[4.5]decane- 8,8-dicarbaldehyde A->B Mild Oxidation (PCC, DMP, Swern) C 1,4-Dioxaspiro[4.5]decane- 8,8-dicarboxylic acid A->C Vigorous Oxidation (e.g., Jones Reagent) D Deprotected Ketone (Side Product) A->D Acidic Conditions B->C Strong Oxidation (Pinnick, KMnO4) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_start Dissolve Starting Material in Anhydrous Solvent prep_inert Establish Inert Atmosphere (N2/Ar) prep_start->prep_inert add_reagent Add Oxidizing Agent prep_inert->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify Troubleshooting_Tree start Unsatisfactory Reaction Outcome q1 Is the starting material fully consumed? start->q1 a1_no Increase reaction time or reagent stoichiometry q1->a1_no No q2 Is the ketal deprotected? q1->q2 Yes end Optimize and repeat a1_no->end a2_yes Use neutral/basic conditions; add a buffer q2->a2_yes Yes q3 Is the product over-oxidized? q2->q3 No a2_yes->end a3_yes Use a milder oxidizing agent q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Purification of Highly Polar Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of highly polar spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying highly polar spirocyclic compounds?

A1: The purification of highly polar spirocyclic compounds presents a unique set of challenges due to their distinct structural and chemical properties. Key difficulties include:

  • Poor Retention in Reversed-Phase Chromatography: Due to their high polarity, these compounds have a strong affinity for the polar mobile phase (like water/methanol) and weak interaction with nonpolar C18 stationary phases, often leading to elution at or near the solvent front.[1][2]

  • Separation of Stereoisomers: Spirocyclic structures often contain multiple chiral centers, resulting in diastereomers and enantiomers with very similar physicochemical properties, making their separation difficult.[1]

  • Peak Tailing and Poor Peak Shape: Secondary interactions between polar functional groups (e.g., amines, carboxylates) and residual silanols on silica-based columns can cause significant peak tailing.[3][4] This is especially common for basic compounds.[5]

  • Low Solubility: The rigid spirocyclic core can lead to poor solubility in common organic solvents used in normal-phase chromatography.[1]

  • Complex Impurity Profiles: Syntheses can produce structurally similar impurities that are challenging to separate from the target compound using standard methods.[1]

Q2: Which chromatographic techniques are most suitable for these compounds?

A2: Traditional reversed-phase HPLC is often ineffective.[2] The following techniques are generally more successful:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., silica, amide, zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] This mode promotes the retention of highly polar compounds.[8][9]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar organic co-solvent like methanol.[10] It is known for fast, efficient separations and is particularly powerful for chiral separations.[11][12] SFC can often handle polar compounds, sometimes with the addition of water to the modifier.[13]

  • Ion-Exchange Chromatography (IEC): This technique is ideal for spirocyclic compounds that are ionizable or exist as zwitterions.[14] Separation is based on the electrostatic interactions between the charged analyte and a charged stationary phase.[10][15] The net charge of the molecule, which can be controlled by mobile phase pH, dictates its retention.[16]

  • Aqueous Normal-Phase (ANP) Chromatography: A variation of normal-phase chromatography that uses water as a component of the mobile phase, making it a form of HILIC.[9][17]

Q3: My spirocyclic compound is zwitterionic. Which technique should I consider first?

A3: For zwitterionic compounds, Ion-Exchange Chromatography (IEC) or HILIC with a zwitterionic stationary phase are excellent starting points.

  • IEC separates molecules based on their net charge, which can be manipulated by adjusting the mobile phase pH.[16] At a pH below the isoelectric point (pI), the compound will be cationic and bind to a cation-exchange column. Above the pI, it will be anionic and bind to an anion-exchange column.[15]

  • Zwitterionic HILIC columns (e.g., ZIC-HILIC) contain both positive and negative charges on the stationary phase.[18][19] This allows for unique selectivity through a combination of hydrophilic partitioning and electrostatic interactions.[18] They are effective for separating charged and neutral polar compounds simultaneously.[20]

Troubleshooting Guide

Issue 1: My polar spirocyclic compound shows no retention on a C18 column.

  • Question: My compound elutes in the solvent front even with 95% water in the mobile phase. What should I do?

  • Answer: This indicates that the compound is too polar for traditional reversed-phase chromatography.[2] The interaction with the nonpolar stationary phase is insufficient.

    • Immediate Actions:

      • Switch to a More Polar Stationary Phase: Consider a reversed-phase column with a polar-embedded group (EPG) or a phenyl-hexyl phase, which are designed to offer better retention for polar analytes.[1] Some modern RP columns are also designed to be stable in 100% aqueous conditions.[1]

      • Use Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can increase retention for ionizable compounds, but these agents can be difficult to remove and are often not compatible with mass spectrometry (MS).[2]

    • Recommended Strategy: Change your chromatographic mode entirely. HILIC or SFC are the preferred next steps. HILIC is specifically designed to retain very polar compounds that are not retained in reversed-phase.[7][21]

Issue 2: I'm observing severe peak tailing with my basic spirocyclic amine.

  • Question: My peaks are broad and asymmetrical on both silica and C18 columns. How can I improve the peak shape?

  • Answer: Peak tailing for basic compounds is often caused by strong, unwanted secondary interactions with acidic residual silanol groups on the silica surface of the stationary phase.[3][22]

    • Troubleshooting Steps:

      • Use an End-Capped Column: For reversed-phase, ensure you are using a high-quality, fully end-capped column. End-capping deactivates most of the surface silanols, reducing these secondary interactions.[4]

      • Modify the Mobile Phase: Add a basic additive to the mobile phase to compete with your analyte for the active sites. For reversed-phase, try adding 0.1% triethylamine (TEA) or ammonia. For normal phase on silica, adding 1-2% TEA to the solvent system during column packing and elution can significantly improve peak shape.[1] For SFC, additives like ammonia are often used to improve the peak shape of basic compounds.[11]

      • Adjust pH: For reversed-phase, increase the mobile phase pH to above the pKa of your basic analyte (e.g., pH > 8). This neutralizes the compound, reducing ionic interactions. Ensure your column is stable at high pH.[11]

      • Consider a Different Stationary Phase: Switch to a less acidic stationary phase like alumina for normal-phase chromatography or use a specialized column designed for basic compounds.[5] HILIC and SFC are also excellent alternatives that often provide symmetrical peaks.[7]

Issue 3: I cannot separate the enantiomers of my chiral spirocyclic compound.

  • Question: I have tried several standard chiral columns in normal-phase HPLC without success. What are my options?

  • Answer: Chiral separation of highly polar compounds can be challenging because their solubility in standard nonpolar mobile phases (like hexane/isopropanol) is often poor.[9] Furthermore, achieving chiral recognition requires a specific set of interactions between the analyte and the chiral stationary phase (CSP).[23]

    • Optimization & Alternative Strategies:

      • Switch to Polar Organic or Reversed-Phase Mode: Many polysaccharide-based chiral columns (e.g., those based on amylose or cellulose) can be operated in polar organic mode (using solvents like methanol or acetonitrile) or reversed-phase mode (using water/acetonitrile or water/methanol).[24] This improves the solubility of polar analytes and can provide completely different selectivity.

      • Try Supercritical Fluid Chromatography (SFC): Chiral SFC is widely regarded as the premier technique for enantiomer separation.[11][12] The low viscosity and high diffusivity of supercritical CO2 lead to faster and more efficient separations.[11] It is highly effective for both analytical screening and preparative purification.[25]

      • Screen Multiple Chiral Stationary Phases (CSPs): Chiral separation is often unpredictable.[5] A systematic screening of different CSPs (e.g., polysaccharide-based, Pirkle-type) with various mobile phases is the most effective strategy to find the optimal conditions.[5]

Method Selection & Troubleshooting Workflow

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// Edges start -> is_chiral; is_chiral -> sfc_chiral [label="Yes"]; is_chiral -> is_ionizable [label="No"]; is_ionizable -> iec [label="Yes"]; is_ionizable -> hilic_sfc [label="No (Neutral)"];

sfc_chiral -> troubleshoot; iec -> troubleshoot; hilic_sfc -> troubleshoot;

troubleshoot -> good_sep; good_sep -> end [label="Yes"]; good_sep -> optimize [label="No (Minor Issues\ne.g., Peak Shape)"]; optimize -> troubleshoot; good_sep -> change_method [label="No (Major Issues\ne.g., No Retention)"]; change_method -> troubleshoot; } dot Caption: Decision tree for selecting an initial purification method.

Data Presentation: Comparison of Purification Techniques

The following table provides an illustrative comparison of typical performance metrics for preparative purification of a highly polar compound. Actual values are highly dependent on the specific compound, column, and conditions.

ParameterPreparative RP-HPLC (C18)Preparative HILICPreparative SFC
Typical Loading Capacity Low (often <100 mg per run)Moderate to High (100-500 mg)Very High (>500 mg to grams)[12]
Purity Achievable >95%>98%>98%
Typical Recovery Variable, can be low due to adsorptionGood (>90%)Excellent (>95%)
Solvent Consumption High (Aqueous + Organic)Moderate (High % Organic)Low (Mainly liquid CO2)[11]
Cycle Time / Throughput SlowModerateFast (3-5x faster than HPLC)[25]
MS Compatibility Moderate (non-volatile buffers are an issue)Excellent (volatile buffers used)[8]Excellent (volatile modifiers/additives)[11]
Best Suited For Not recommended for highly polar spirocyclesNeutral and ionizable polar compoundsChiral and achiral polar compounds[11]

Experimental Protocols

Below are generalized, step-by-step starting protocols for key purification techniques. These should be optimized for your specific compound.

Protocol 1: HILIC Method for a Polar Neutral Spirocycle

This protocol outlines a generic gradient method for purifying a neutral polar compound using a silica-based HILIC column.

  • Column Selection: Start with a bare silica or amide-based HILIC column (e.g., preparative column, 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile / Water + 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile / Water + 10 mM Ammonium Acetate.

    • Note: Ensure the buffer is dissolved in the aqueous portion before adding acetonitrile to prevent precipitation.[6]

  • Sample Preparation: Dissolve the crude compound in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 90% Acetonitrile). If solubility is an issue, use a minimal amount of a stronger solvent like methanol or water, but be aware this can distort peak shape.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 5-10% Mobile Phase B) for at least 10 column volumes to ensure a stable water layer on the stationary phase.[6]

  • Gradient Elution:

    • Flow Rate: Set according to column diameter (e.g., 20 mL/min for 21.2 mm ID).

    • Gradient:

      • 0-5 min: 5% B (isocratic hold)

      • 5-25 min: Linear gradient from 5% to 50% B.

      • 25-30 min: Hold at 50% B (column wash).

      • 30-31 min: Return to 5% B.

      • 31-40 min: Re-equilibration at 5% B.

  • Fraction Collection & Analysis: Collect fractions based on UV detection and analyze via TLC or analytical HPLC/LC-MS to confirm purity.

// Nodes A [label="Select HILIC Column\n(e.g., Silica, Amide)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Mobile Phases\nA: 95% ACN / 10mM Buffer\nB: 50% ACN / 10mM Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Dissolve Sample in\nHigh Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Equilibrate Column\n(10 CVs, Initial Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Inject Sample", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Run Gradient\n(Increase % Aqueous)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Collect & Analyze Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G; } dot Caption: General experimental workflow for HILIC purification.

Protocol 2: Chiral SFC Method for Spirocyclic Enantiomers

This protocol describes a typical screening and optimization process for separating enantiomers using SFC.

  • Column Screening (Analytical Scale):

    • Select a set of 3-4 chiral stationary phases with different selectivities (e.g., amylose-based, cellulose-based).

    • Use a standard screening gradient with a common co-solvent like methanol.

    • Example Gradient: 5% to 40% Methanol in CO2 over 5 minutes.

    • System Conditions: Back Pressure: 150 bar; Temperature: 40 °C.

    • Identify the column/co-solvent combination that provides the best initial separation (resolution).

  • Method Optimization (Analytical Scale):

    • Once the best column is identified, optimize the separation by converting to an isocratic method.

    • Adjust the percentage of co-solvent to maximize resolution (Rs > 1.5 is ideal for preparative scale).

    • If peak shape is poor for acidic or basic compounds, add a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to the co-solvent.

  • Scale-Up to Preparative SFC:

    • Select a preparative column with the same stationary phase and particle size as the optimized analytical method.

    • Scale the flow rate and sample loading according to the column dimensions. The loading capacity in SFC is often significantly higher than in HPLC.

    • Example Preparative Conditions:

      • Column: 250 x 30 mm ID, 5 µm

      • Mobile Phase: Isocratic 25% Methanol in CO2

      • Flow Rate: 70 mL/min

      • Loading: Dissolve crude racemate at high concentration (e.g., 50-100 mg/mL) in the co-solvent and inject the maximum volume that maintains resolution.

  • Collection: Collect the two separated enantiomeric peaks in different fractions. The CO2 evaporates post-collection, leaving the purified compound in a concentrated solution of the co-solvent.[25]

Protocol 3: Ion-Exchange Chromatography for a Zwitterionic Spirocycle

This protocol outlines the separation of a zwitterionic compound using cation-exchange chromatography.

  • Determine Isoelectric Point (pI): Determine the pI of your compound experimentally or by software prediction. For cation-exchange, the purification must be run at a pH at least 1 unit below the pI. For anion-exchange, run at a pH at least 1 unit above the pI.

  • Column and Buffer Selection:

    • Column: Strong Cation Exchange (SCX) column.

    • Binding/Equilibration Buffer (Buffer A): A low ionic strength buffer at the desired pH (e.g., 20 mM Sodium Phosphate, pH 3.0).

    • Elution Buffer (Buffer B): The same buffer as A, but with a high concentration of salt (e.g., 20 mM Sodium Phosphate + 1.0 M NaCl, pH 3.0).

  • Sample Preparation: Dissolve the sample in Binding/Equilibration Buffer A. Ensure the sample conductivity and pH match the buffer.

  • Column Equilibration: Wash the SCX column with 5-10 column volumes of Buffer A until the pH and conductivity of the column outlet match the inlet.[15]

  • Sample Loading and Elution:

    • Load the prepared sample onto the column at a low flow rate.[15] The positively charged compound will bind, while neutral and anionic impurities will flow through.

    • Wash the column with 5-10 column volumes of Buffer A to remove all unbound impurities.

    • Elute the bound compound using a linear salt gradient (e.g., 0% to 100% Buffer B over 20 column volumes). Compounds will elute based on the strength of their positive charge.[10]

    • Alternatively, use a step gradient by sequentially applying buffers with increasing salt concentrations (e.g., 100 mM, 250 mM, 500 mM NaCl).

  • Desalting: The collected fractions containing the purified compound will have a high salt concentration. The salt must be removed, typically by reversed-phase solid-phase extraction (SPE) or dialysis.

References

Preventing decomposition of spiroketal diols under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the decomposition of spiroketal diols under acidic reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of spiroketal diol decomposition under acidic conditions?

A1: Spiroketal diols are susceptible to decomposition in acidic environments through several pathways. The primary causes include:

  • Acid-catalyzed isomerization: The stereocenter at the spirocyclic carbon can easily isomerize under mild acidic conditions to yield the thermodynamically more stable anomer.[1]

  • Ring Opening: Both Brønsted and Lewis acids can catalyze the opening of the spiroketal rings, leading to the formation of ω-iodo enol ethers or other undesired products.[2]

  • Dehydration of Diols: The 1,3-diol functional group itself is prone to acid-catalyzed dehydration, which can lead to the formation of unsaturated alcohols or other rearrangement byproducts.[3]

Q2: I am observing low yields and a complex mixture of byproducts in my reaction. How can I determine if my spiroketal diol is decomposing?

A2: Decomposition of the spiroketal diol is a likely cause for low yields and product mixtures. You can detect decomposition using the following analytical techniques:[3]

  • Thin Layer Chromatography (TLC): The appearance of multiple new spots that are not your starting material or desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of complex signals or the disappearance of characteristic peaks corresponding to your spiroketal diol.

  • Mass Spectrometry (MS): Detection of fragments with molecular weights lower than your expected product.

Q3: How can I prevent the decomposition of the diol functionality during a reaction that requires acidic conditions?

A3: The most effective strategy to prevent the decomposition of the diol is to protect the hydroxyl groups before subjecting the molecule to acidic conditions.[3][4] This involves converting the diol into a more stable functional group that can be removed later in the synthesis.

Q4: What are the most suitable protecting groups for 1,2- and 1,3-diols in acidic media?

A4: Cyclic acetals are excellent protecting groups for diols due to their stability in acidic and basic conditions.[4][5]

  • For 1,2-diols , acetonides (formed from acetone) are commonly used.

  • For 1,3-diols , benzylidene acetals (formed from benzaldehyde) are particularly well-suited as they form stable six-membered rings.[3][4]

  • Novel protecting groups like Boc-ethylidene and Moc-ethylidene acetals have been shown to be exceptionally stable to acidic media.[6]

Troubleshooting Guide

Issue: Unexpected isomerization of the spiroketal center.

  • Problem: You are obtaining a different stereoisomer of your spiroketal than expected. This is a common issue as the spiroketal center can readily isomerize under acidic conditions to the thermodynamically favored configuration, which is often stabilized by the anomeric effect.[1]

  • Solution:

    • Kinetic vs. Thermodynamic Control: If your synthesis relies on a kinetically controlled spiroketalization, minimize exposure to acid. Use milder acids or shorter reaction times. Conversely, if the desired product is the thermodynamic one, acid catalysis can be used to equilibrate to the more stable isomer.[7]

    • Chelation Control: In some cases, metal chelation can be used to direct the stereochemical outcome of spiroketalization, overriding the inherent thermodynamic preference.[8]

Issue: Low yields and byproducts due to diol dehydration.

  • Problem: Your reaction under acidic conditions is resulting in a low yield of the desired product, with analysis indicating the formation of multiple byproducts. This is characteristic of acid-catalyzed dehydration of the diol.[3]

  • Solution:

    • Protect the Diol: The most robust solution is to protect the diol as a cyclic acetal (e.g., benzylidene acetal for a 1,3-diol) before the acid-sensitive step.[3] This protecting group can be removed under different conditions later in the synthetic route.

    • Optimize Reaction Conditions: If protection is not feasible, carefully screen reaction parameters. Use the mildest possible acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) instead of strong mineral acids).[1] Lowering the reaction temperature can also help minimize side reactions.

Data Presentation

Table 1: Stability of Acetal Protecting Groups for 1,2-Diols

Protecting GroupFormation ConditionsStability to AcidCleavage ConditionsReference
AcetonideAcetone, p-TsOHModerateAqueous Acid[1]
Benzylidene AcetalBenzaldehyde, Acid CatalystHighCatalytic Hydrogenation[3][4]
Boc-ethylidenet-butyl propynoate, DMAPVery HighStrong Base[6]
Moc-ethylidenemethyl propynoate, DMAPVery HighStrong Base[6]

Table 2: Acid-Catalyzed Spiroketal Isomerization

Starting MaterialAcidic ConditionsProduct Ratio (Thermodynamic:Kinetic)Reference
Kinetic Spiroketal IsomerTrifluoroacetic Acid (TFA)10:1[7]
Acyclic Trihydroxy KetoneCamphorsulfonic Acid (CSA)Major Isomer (Thermodynamically favored)[1]
Acyclic Trihydroxy KetonePyridinium p-toluenesulfonate (PPTS)Single Isomer[1]

Experimental Protocols

Protocol 1: Protection of a 1,3-Diol as a Benzylidene Acetal

This protocol is a general procedure for the protection of a 1,3-diol using benzaldehyde.

  • Dissolve the diol: Dissolve the spiroketal diol in a suitable anhydrous solvent such as toluene or dichloromethane.

  • Add reagents: Add benzaldehyde (1.1 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Remove water: Heat the reaction mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[9]

  • Monitor reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture, quench with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution), and extract the product with an organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Acid-Catalyzed Spiroketalization and Epimerization

This protocol describes a general method for achieving the thermodynamically favored spiroketal from a suitable precursor.

  • Dissolve the precursor: Dissolve the acyclic or monocyclic hydroxy ketone precursor in a suitable solvent such as methanol or a mixture of THF and water.

  • Add acid catalyst: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or pyridinium p-toluenesulfonate (PPTS).[1]

  • Reaction: Stir the reaction at room temperature or with gentle heating. The reaction time can vary from a few hours to several days.

  • Monitor for equilibration: Monitor the reaction by NMR or TLC to determine when the equilibration to the desired thermodynamically stable isomer is complete.[1]

  • Workup: Quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution) and remove the solvent under reduced pressure.

  • Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.

Visualizations

DecompositionPathways SpiroketalDiol Spiroketal Diol IsomerizedSpiroketal Isomerized Spiroketal SpiroketalDiol->IsomerizedSpiroketal Isomerization RingOpenedProduct Ring-Opened Product SpiroketalDiol->RingOpenedProduct Ring Opening DehydratedProduct Dehydrated Byproduct SpiroketalDiol->DehydratedProduct Dehydration Acid H+ Acid->SpiroketalDiol

Caption: Acid-catalyzed decomposition pathways for spiroketal diols.

ProtectionStrategy cluster_workflow Synthetic Workflow cluster_problem Problematic Pathway Start Spiroketal Diol ProtectedDiol Protected Spiroketal (e.g., Benzylidene Acetal) Start->ProtectedDiol Protection AcidicReaction Acidic Reaction Step ProtectedDiol->AcidicReaction Deprotection Deprotection AcidicReaction->Deprotection FinalProduct Desired Product Deprotection->FinalProduct Start_Problem Spiroketal Diol AcidicReaction_Problem Acidic Reaction Step Start_Problem->AcidicReaction_Problem Decomposition Decomposition Products AcidicReaction_Problem->Decomposition

Caption: Workflow for preventing decomposition using a protecting group strategy.

References

Validation & Comparative

The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. Among the myriad of structural motifs, spirocyclic scaffolds have emerged as a powerful tool in medicinal chemistry, offering a unique three-dimensional profile that can overcome the limitations of traditional flat, aromatic compounds. This guide provides a comparative analysis of spirocyclic scaffolds against their non-spirocyclic counterparts, supported by experimental data, detailed protocols, and visual representations of their impact on key biological pathways.

The defining feature of spirocycles is the fusion of two rings at a single, shared atom, creating a rigid, non-planar structure. This inherent three-dimensionality, often quantified by a higher fraction of sp³ hybridized carbons (Fsp³), is a key driver of their advantageous properties in drug design.[1][2] Shifting from "flatland" to three-dimensional structures generally correlates with improved physicochemical properties and better pharmacokinetic (PK) profiles.[2]

Physicochemical and Pharmacokinetic Advantages of Spirocyclic Scaffolds

The introduction of a spirocyclic motif can significantly enhance a molecule's drug-like properties. By replacing traditional ring systems like piperazine or morpholine with azaspirocycles, medicinal chemists have demonstrated improvements in solubility, lipophilicity (LogP/LogD), and metabolic stability.[1][2] These enhancements can lead to improved oral bioavailability and a more favorable safety profile.

A notable example is the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis.[3] The replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety in the MCHR1 antagonist AZD1979 led to a significant reduction in lipophilicity (LogD), which is often associated with a lower risk of off-target effects and improved safety.[1]

PropertyNon-Spirocyclic Analog (Morpholine-based)Spirocyclic Analog (2-Oxa-6-azaspiro[3.3]heptane based)Reference
LogD (pH 7.4) HigherLower[1]
hERG Inhibition HigherLower[1]
Metabolic Stability LowerHigher[1]

Table 1: Comparative Physicochemical and In Vitro Safety Data for MCHR1 Antagonists.

Enhancing Potency and Selectivity

The rigid conformation imparted by spirocyclic scaffolds can pre-organize the spatial orientation of key pharmacophoric elements, leading to enhanced binding affinity and selectivity for the target protein. This principle has been effectively applied in the development of inhibitors for challenging targets like SHP2 and PARP.

SHP2 Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[4] The development of allosteric SHP2 inhibitors has been a significant advance in oncology. The clinical candidate TNO155 incorporates a 2-oxa-8-azaspiro[4.5]decane scaffold, which was instrumental in achieving high potency and selectivity.[4] The spirocyclic core helps to orient the molecule within the allosteric binding pocket, locking SHP2 in an inactive conformation.

CompoundScaffoldSHP2 IC50 (nM)p-ERK IC50 (nM) (KYSE-520 cells)Reference
TNO155 2-oxa-8-azaspiro[4.5]decane118[5]
JAB-3312 Spirocyclic1.44-1.90.23[5]

Table 2: Potency of Spirocyclic SHP2 Inhibitors.

PARP Inhibition and Selectivity

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms.[6] While the approved drug Olaparib features a piperazine ring, studies have explored the impact of replacing this with a diazaspiro[3.3]heptane moiety. This modification, while slightly reducing PARP-1 potency, significantly enhanced selectivity against other PARP family members and led to reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune the biological activity of a drug.[7]

CompoundScaffoldPARP-1 IC50 (nM)Fold Selectivity (PARP-2/PARP-1)Reference
Olaparib Piperazine1.2~2[8]
Diazaspiro[3.3]heptane Analog Diazaspiro[3.3]heptane12.6>79[7]

Table 3: Comparison of PARP-1 Inhibition and Selectivity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and the experimental approaches used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a general workflow for assessing drug candidates.

MCHR1_Signaling MCH MCH MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds AZD1979 AZD1979 (Spirocyclic Antagonist) AZD1979->MCHR1 Blocks G_protein Gαi/Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity (Appetite Regulation) cAMP->Neuronal_Activity IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Ca2->Neuronal_Activity

MCHR1 Signaling Pathway.

SHP2_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2/SOS RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Ras Dephosphorylates inhibitory sites on Ras regulators (e.g., Gab1) TNO155 TNO155 (Spirocyclic Inhibitor) TNO155->SHP2_active Allosterically Inhibits

SHP2 Signaling in Cancer.

PARP1_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruits BER Base Excision Repair Repair_Proteins->BER Olaparib_Analog Spirocyclic PARP Inhibitor Olaparib_Analog->PARP1 Inhibits

PARP-1 in DNA Repair.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 ADME & Safety Biochemical_Assay Biochemical Assay (e.g., Enzymatic Inhibition) Cellular_Assay Cell-Based Assay (e.g., p-ERK, Cell Viability) Biochemical_Assay->Cellular_Assay Metabolic_Stability Metabolic Stability (Liver Microsomes) Cellular_Assay->Metabolic_Stability Physicochem Physicochemical Profiling (LogP, pKa, Solubility) hERG_Assay hERG Assay (Cardiac Safety) Metabolic_Stability->hERG_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) hERG_Assay->Cytotoxicity Lead_Compound Spirocyclic Lead Compound Lead_Compound->Biochemical_Assay Lead_Compound->Physicochem

Drug Discovery Workflow.

Experimental Protocols

SHP2 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of test compounds against SHP2 phosphatase activity.

Methodology:

  • Reagents: Recombinant human SHP2 protein, a fluorogenic phosphatase substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2), and test compounds dissolved in DMSO.

  • Procedure:

    • Add SHP2 enzyme to the assay buffer in a 384-well plate.

    • Add serial dilutions of the test compound or DMSO (vehicle control).

    • Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the susceptibility of a test compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Reagents: Human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compound, and a positive control compound with known metabolic fate (e.g., verapamil).

  • Procedure:

    • Pre-warm a mixture of HLMs and phosphate buffer at 37°C.

    • Add the test compound (final concentration typically 1 µM) and pre-incubate for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.[9][10][11]

Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effect of a compound on a cancer cell line.

Methodology:

  • Reagents: Cancer cell line of interest, complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilizing agent.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[12][13]

Conclusion

Spirocyclic scaffolds offer a compelling strategic advantage in modern drug discovery. Their inherent three-dimensionality provides a pathway to escape the "flatland" of traditional aromatic scaffolds, leading to tangible improvements in physicochemical properties, pharmacokinetics, potency, and selectivity. The examples of MCHR1 antagonists, SHP2 inhibitors, and PARP inhibitors demonstrate the versatility and power of this structural motif across a range of biological targets. As synthetic methodologies for constructing novel spirocycles continue to advance, their integration into drug design pipelines will undoubtedly accelerate the discovery of the next generation of innovative medicines.

References

Unveiling the Three-Dimensional Architecture of 1,4-Dioxaspiro[4.5]decane Derivatives: A Comparative Guide to X-ray Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystal structures of several 1,4-Dioxaspiro[4.5]decane derivatives, offering valuable insights into their conformational preferences and intermolecular interactions. We delve into the experimental protocols for their synthesis and crystallization, and compare X-ray crystallography with alternative analytical techniques, supported by experimental data.

The 1,4-dioxaspiro[4.5]decane scaffold is a key structural motif in numerous biologically active compounds and natural products. X-ray crystal structure analysis stands as the definitive method for elucidating the exact solid-state conformation of these molecules, providing crucial data for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data of 1,4-Dioxaspiro[4.5]decane Derivatives

The following table summarizes the key crystallographic parameters for three distinct 1,4-Dioxaspiro[4.5]decane derivatives, providing a clear comparison of their solid-state structures.

Derivative Name(2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid[1][2]2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid(±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol[3][4]
Molecular Formula C₁₀H₁₄O₆C₁₀H₁₄O₅C₉H₁₆O₄
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁PnmaP2₁/c
Unit Cell Dimensions
a (Å)Not explicitly found6.7098(6)10.553(3)
b (Å)Not explicitly found10.3463(8)8.163(2)
c (Å)Not explicitly found15.3175(13)11.480(3)
α (°)909090
β (°)Not explicitly found90105.479(5)
γ (°)909090
Volume (ų)Not explicitly found1063.37(15)952.3(4)
Z 144

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the featured derivatives are crucial for the reproducibility of these findings.

Synthesis and Crystallization of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid[1]
  • Synthesis of the Diethyl Ester Precursor: Diethyl L-tartrate (500 mmol) and cyclohexanone (500 mmol) were refluxed in toluene (600 ml) with a catalytic amount of p-toluenesulfonic acid monohydrate (14.7 mmol) for 62 hours using a Dean-Stark trap. The resulting mixture was washed with saturated aqueous NaHCO₃ and water, dried over anhydrous Na₂SO₄, and the solvent was removed under reduced pressure.

  • Hydrolysis and Crystallization: The diethyl ester (7.52 mmol) was stirred in a mixture of THF (22.5 ml), methanol (22.5 ml), and 2 M aqueous LiOH (22.5 ml) for 6 hours. After washing with diethyl ether, the aqueous layer was acidified to pH ~1 with 2 M HCl at 0 °C. The product was extracted with ethyl acetate, dried over Na₂SO₄, and the solvent was evaporated. Single crystals were grown from an ethyl acetate/hexane mixture.

Synthesis and Crystallization of 2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid

The synthesis of this derivative involves the reaction of the corresponding starting materials in an appropriate solvent, followed by purification. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of ethyl acetate and n-hexane at room temperature.

Synthesis and Crystallization of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol[3][4]

This compound was synthesized as part of an improved synthetic approach towards paclitaxel, starting from 3-methylanisole. The crude product was purified by silica gel column chromatography. Colorless single crystals were obtained by slow evaporation of an ethyl acetate solution at ambient temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystal structure analysis of a small molecule like a 1,4-Dioxaspiro[4.5]decane derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystal structure analysis.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.

TechniquePrincipleAdvantagesDisadvantagesRelevance to 1,4-Dioxaspiro[4.5]decane Derivatives
X-ray Crystallography Diffraction of X-rays by a single crystalProvides precise atomic coordinates, bond lengths, and angles in the solid state. Unambiguous structure determination.Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture of the molecule.Gold standard for determining the absolute configuration and solid-state conformation, crucial for understanding packing forces and specific intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldProvides detailed information about the molecular structure and dynamics in solution. Does not require crystallization.Structure determination can be complex for larger or more flexible molecules. Provides an average structure in solution.Essential for confirming the constitution of the molecule in solution and studying conformational dynamics, such as ring-flipping of the cyclohexane moiety, which is averaged out in the crystal structure.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioProvides highly accurate molecular weight and fragmentation patterns, confirming the molecular formula.Does not provide information about the three-dimensional structure.A routine and indispensable tool for confirming the identity and purity of the synthesized derivatives before attempting crystallization.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsProvides information about the functional groups present in the molecule.Does not provide detailed structural information.Useful for confirming the presence of key functional groups (e.g., carbonyls, hydroxyls) in the synthesized derivatives.

References

The Rigid Contender: Evaluating 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol in the Landscape of Diol Monomers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for high-performance polymers, the rigidity of the monomer building blocks is a critical determinant of the final material's properties. For researchers, scientists, and drug development professionals, the selection of an appropriate diol monomer can significantly impact the thermal stability, mechanical strength, and degradation kinetics of polyesters, polyurethanes, and other condensation polymers. This guide provides a comparative analysis of the anticipated rigidity of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol against other well-established diol monomers, supported by experimental data for the latter and inferences based on structural similarities.

The core structure of this compound, featuring a spirocyclic acetal, imparts a significant degree of conformational rigidity. Spirocyclic structures are known to enhance the glass transition temperature (Tg) and stiffness of polymers by restricting segmental motion of the polymer chains.[1][2] This intrinsic rigidity makes spirocyclic diols like this compound promising candidates for applications demanding high thermal and mechanical performance.

Comparative Analysis of Diol Monomers

To contextualize the potential performance of this compound, a comparison with other diols is essential. These alternatives range from flexible linear aliphatic diols to other rigid cyclic and aromatic structures. The incorporation of rigid units, such as aromatic rings or cyclic groups, into a polymer backbone is a well-established strategy to enhance stiffness, leading to increased tensile strength and modulus.[3]

Diol MonomerPolymer SystemGlass Transition Temp. (Tg) (°C)Young's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
This compound (Anticipated) Polyester/PolyurethaneHigh (Anticipated)High (Anticipated)High (Anticipated)Low (Anticipated)
IsosorbidePoly(isosorbide succinate) (PIsSu)82[4]1.85[5]50[5]3-5[5]
1,4-Cyclohexanedimethanol (CHDM)Poly(ethylene-co-1,4-cyclohexanedimethylene terephthalate)~80[6]---
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)Copolyesters with Terephthalic Acid>100[7]2-2.5[7]--
Ethylene GlycolPoly(ethylene terephthalate) (PET)~70[1]---
1,6-HexanediolPolyurethane-30[8]Low[8]Low[8]High[8]

Experimental Protocols

The determination of the mechanical and thermal properties of polymers derived from these diols follows standardized experimental protocols.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

The glass transition temperature (Tg) is a key indicator of a polymer's rigidity and is typically determined using Differential Scanning Calorimetry (DSC).

  • Sample Preparation: A small, known weight of the polymer is hermetically sealed in an aluminum pan.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically involving an initial heating scan to erase thermal history, followed by a controlled cooling scan and a second heating scan.

  • Data Analysis: The glass transition is observed as a step change in the heat flow curve during the second heating scan. The Tg is typically reported as the midpoint of this transition.

Mechanical Testing: Tensile Testing

Tensile properties such as Young's modulus, tensile strength, and elongation at break are measured using a universal testing machine according to standards like ASTM D638.

  • Specimen Preparation: Dog-bone shaped specimens of the polymer are prepared by injection molding or machining from a compression-molded plaque.

  • Testing Procedure: The specimen is clamped into the grips of the testing machine and pulled at a constant rate of extension.

  • Data Acquisition: The force applied and the resulting elongation of the specimen are continuously recorded.

  • Data Analysis:

    • Young's Modulus: Calculated from the initial linear slope of the stress-strain curve.

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Elongation at Break: The percentage increase in length at the point of fracture.

Logical Relationships and Workflows

The selection of a diol monomer has a direct and predictable impact on the resulting polymer's properties. This relationship can be visualized as a logical workflow.

G cluster_monomer Diol Monomer Selection cluster_polymerization Polymer Synthesis cluster_properties Resulting Polymer Properties Monomer 1,4-Dioxaspiro[4.5]decane- 8,8-diyldimethanol Polymerization Polycondensation (e.g., with a diacid) Monomer->Polymerization Alternatives Alternative Diols (Isosorbide, CHDM, CBDO) Alternatives->Polymerization Rigidity Increased Rigidity and Stiffness Polymerization->Rigidity Tg Higher Glass Transition Temperature (Tg) Polymerization->Tg Mechanical Enhanced Mechanical Strength Polymerization->Mechanical

Caption: Logical workflow from diol monomer selection to resulting polymer properties.

The experimental process for evaluating and comparing the performance of polymers derived from different diol monomers can also be outlined.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis Monomer1 Polymer from 1,4-Dioxaspiro[4.5]decane- 8,8-diyldimethanol DSC Differential Scanning Calorimetry (DSC) Monomer1->DSC Tensile Tensile Testing Monomer1->Tensile Monomer2 Polymer from Alternative Diol Monomer2->DSC Monomer2->Tensile Tg_comp Compare Glass Transition Temperatures DSC->Tg_comp Mech_comp Compare Mechanical Properties Tensile->Mech_comp

Caption: Experimental workflow for comparing polymers from different diol monomers.

Conclusion

Based on its spirocyclic structure, this compound is poised to be a highly effective monomer for imparting rigidity to polymers. It is anticipated that polyesters and polyurethanes synthesized with this diol will exhibit high glass transition temperatures and robust mechanical properties, comparable to or potentially exceeding those of polymers made from other rigid diols like isosorbide and 2,2,4,4-tetramethyl-1,3-cyclobutanediol. For researchers in drug development and materials science, the use of this compound offers a promising avenue to develop novel polymers with enhanced thermal stability and mechanical integrity, which are critical for advanced applications. Further experimental validation is necessary to quantify the precise impact of this monomer on polymer properties.

References

Comparative study of the stability of different spiroketal protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the judicious selection of protecting groups is paramount. Spiroketals are a class of protecting groups frequently employed to mask the reactivity of 1,2- and 1,3-diols. Their stability under various reaction conditions dictates their suitability for a given synthetic route. This guide provides an objective comparison of the stability of three common spiroketal protecting groups—acetonides, cyclopentylidene ketals, and cyclohexylidene ketals—supported by experimental data and detailed protocols.

Relative Stability Under Acidic Conditions

Spiroketals are known for their general stability under basic and neutral conditions but are susceptible to cleavage under acidic conditions. The rate of this acid-catalyzed hydrolysis is influenced by the structure of the ketal, particularly the carbocation intermediate formed during the cleavage mechanism.

A comparative study on the hydrolysis rates of these spiroketals reveals a clear trend in their stability. The hydrolysis of a cyclopentylidene ketal is approximately two times slower than that of an acetonide. The cyclohexylidene ketal is even more robust, with a hydrolysis rate about seven times slower than the acetonide. This enhanced stability is attributed to the greater steric hindrance around the ketal carbon in the cyclic systems, which disfavors the formation of the planar carbocation intermediate.

Data Presentation: Relative Hydrolysis Rates

Protecting GroupStructureRelative Rate of Hydrolysis (Normalized to Acetonide)
Acetonide (Isopropylidene Ketal)from Acetone1
Cyclopentylidene Ketalfrom Cyclopentanone~0.5
Cyclohexylidene Ketalfrom Cyclohexanone~0.14

Experimental Protocols

The following protocols outline the synthesis of the respective spiroketals and a general procedure for determining their acid-catalyzed hydrolysis rates.

Synthesis of Spiroketal Protecting Groups

1. General Procedure for Acetonide (Isopropylidene Ketal) Formation:

  • Materials: Diol, anhydrous acetone, 2,2-dimethoxypropane, and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA).

  • Procedure:

    • Dissolve the diol (1.0 eq) in anhydrous acetone.

    • Add 2,2-dimethoxypropane (1.5 eq) to the solution.

    • Add a catalytic amount of PTSA (0.02 eq).

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a mild base (e.g., triethylamine).

    • Remove the solvent under reduced pressure and purify the product by column chromatography.

2. General Procedure for Cyclopentylidene and Cyclohexylidene Ketal Formation:

  • Materials: Diol, cyclopentanone or cyclohexanone, a dehydrating agent (e.g., anhydrous CuSO₄ or molecular sieves), and a catalytic amount of a Brønsted acid (e.g., PTSA).

  • Procedure:

    • To a solution of the diol (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add cyclopentanone or cyclohexanone (1.2 eq).

    • Add the dehydrating agent and a catalytic amount of PTSA (0.02 eq).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC. A Dean-Stark apparatus can be used to remove water azeotropically when using toluene as a solvent.

    • Once the reaction is complete, filter off the dehydrating agent and quench the reaction with a mild base.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Determination of Acid-Catalyzed Hydrolysis Rate

This protocol describes a general method for comparing the acid stability of the different spiroketal protecting groups using Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the reaction progress.

1. Materials and Instruments:

  • Spiroketal-protected diol of interest.

  • Deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Acid catalyst (e.g., a standard solution of deuterated trifluoroacetic acid, TFA-d).

  • NMR spectrometer.

2. Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the spiroketal-protected diol and dissolve it in a known volume of the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to serve as a reference.

  • Initiation of Hydrolysis:

    • Add a precise amount of the standardized acid catalyst solution to the NMR tube.

    • Quickly mix the contents and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Acquisition and Analysis:

    • Monitor the disappearance of a characteristic proton signal of the starting spiroketal and the appearance of a characteristic proton signal of the deprotected diol or the corresponding ketone byproduct.

    • Integrate the respective signals in each spectrum.

    • Calculate the percentage of hydrolysis at each time point.

    • Plot the concentration of the starting material versus time and determine the rate constant and half-life of the hydrolysis reaction.

3. Base Stability Evaluation:

  • A similar procedure can be followed to evaluate the stability in the presence of a base. A non-nucleophilic strong base (e.g., sodium hydride or potassium tert-butoxide) in an appropriate deuterated solvent can be used. Spiroketals are generally expected to be stable under these conditions, and no significant hydrolysis should be observed over an extended period.[1]

Mechanism of Spiroketal Formation and Cleavage

The formation of a spiroketal from a diol and a ketone is an acid-catalyzed process involving the formation of a hemiacetal intermediate, followed by an intramolecular cyclization and dehydration. The cleavage of a spiroketal is the reverse process, initiated by protonation of one of the ketal oxygens, which leads to the opening of one of the rings to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation regenerates the diol and the ketone.

Spiroketal_Mechanism Diol Diol + Ketone ProtonatedKetone Protonated Ketone Diol->ProtonatedKetone + H+ ProtonatedKetone->Diol - H+ Hemiacetal Hemiacetal Intermediate ProtonatedKetone->Hemiacetal + Diol Hemiacetal->ProtonatedKetone - Diol ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ ProtonatedHemiacetal->Hemiacetal - H+ Oxocarbenium Oxocarbenium Ion ProtonatedHemiacetal->Oxocarbenium - H2O Oxocarbenium->ProtonatedHemiacetal + H2O Spiroketal Spiroketal Oxocarbenium->Spiroketal Intramolecular Cyclization Spiroketal->Oxocarbenium + H+

Caption: General mechanism of acid-catalyzed spiroketal formation and cleavage.

Experimental Workflow for Stability Comparison

The following diagram illustrates the workflow for the comparative stability study.

Stability_Workflow Synthesis Synthesize Spiroketals (Acetonide, Cyclopentylidene, Cyclohexylidene) Purification Purify and Characterize (NMR, MS) Synthesis->Purification Stability_Study Acid Stability Study Purification->Stability_Study NMR_Monitoring Monitor Hydrolysis by NMR Stability_Study->NMR_Monitoring Data_Analysis Analyze Kinetic Data NMR_Monitoring->Data_Analysis Comparison Compare Half-lives and Rate Constants Data_Analysis->Comparison

References

Benchmarking the performance of polymers derived from 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Polymers derived from 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol and their analogues are emerging as a promising class of biodegradable materials for advanced drug delivery systems. Their rigid spirocyclic structure offers the potential for enhanced thermal and mechanical properties compared to conventional aliphatic polyesters. This guide provides a comprehensive performance comparison of these novel spiro-based polymers against widely used biodegradable polymers—Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and Poly(lactic-co-glycolic acid) (PLGA)—supported by experimental data and detailed methodologies.

This comparative analysis is designed for researchers, scientists, and drug development professionals to facilitate informed material selection for specific therapeutic applications. The data presented is compiled from various studies and is intended to serve as a benchmark for future research and development in this area.

Comparative Performance Data

The following tables summarize the key quantitative data for polymers derived from spiroacetal diols (serving as analogues for those from this compound) and the benchmark polymers PLA, PCL, and PLGA.

Table 1: Thermal and Mechanical Properties
Polymer TypeGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Spiro-Based Polymers
Spirocyclic Polyacetal0.5 - 6[1]Amorphous[1]~300---
Spirocyclic Polycarbonateup to 100[2]Amorphous[2]~350[2]---
Poly(β-thioether ester ketal)-7 to 40[3][4]Amorphous[3][4]~300[3][4]---
Benchmark Polymers
PLA~60[5][6]150 - 160[5][6]-50 - 70[5][6]3 - 4[5][6]<10 (brittle)
PCL~ -60[5]58 - 61[5]-20-300.3-0.5>100 (ductile)
PLGA (50:50)40 - 60[6]Amorphous-40-501-22-10

Note: Properties of spiro-based polymers are based on analogues. The specific performance of polymers from this compound may vary.

Table 2: Drug Release Characteristics
Polymer TypePrimary Release MechanismTypical Release DurationKey Influencing Factors
Spiro-Based Polymers
Spirocyclic PolyacetalpH-accelerated degradation[1]TunablepH, polymer composition[1]
Benchmark Polymers
PLABulk erosion, diffusion[5]Days to months[5]Molecular weight, crystallinity, drug loading[4]
PCLSurface erosion, diffusion[5]Months to years[5]Crystallinity, hydrophobicity[5]
PLGABulk erosion[5]Days to months[5]Lactic acid:glycolic acid ratio, molecular weight[5][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td) of the polymers.

  • Instrumentation: DSC and TGA instruments.

  • DSC Protocol:

    • A sample of 5-10 mg of the polymer is hermetically sealed in an aluminum pan.

    • The sample is heated from a sub-ambient temperature (e.g., -80 °C) to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The sample is then cooled back to the sub-ambient temperature at the same rate to erase its thermal history.

    • A second heating scan is performed under the same conditions.

    • The Tg is determined as the midpoint of the transition in the heat flow curve from the second heating scan. The Tm is identified as the peak of the melting endotherm.

  • TGA Protocol:

    • A sample of 5-10 mg of the polymer is placed in a ceramic or platinum pan.

    • The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • The Td is typically reported as the temperature at which 5% weight loss occurs.

Mechanical Testing: Tensile Properties
  • Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer films.

  • Instrumentation: Universal testing machine equipped with a load cell and grips suitable for thin films.

  • Protocol (based on ASTM D882):

    • Polymer films of uniform thickness (typically less than 1 mm) are prepared by solvent casting or melt pressing.

    • Rectangular or dog-bone shaped specimens are cut from the films with precise dimensions.

    • The specimen is mounted in the grips of the tensile tester.

    • The specimen is pulled at a constant crosshead speed until it fractures.

    • The load and displacement data are recorded to generate a stress-strain curve.

    • Tensile strength is calculated as the maximum stress the material can withstand. Young's modulus is determined from the initial linear portion of the stress-strain curve. Elongation at break is the percentage increase in length at the point of fracture.[8]

In Vitro Drug Release Study
  • Objective: To evaluate the rate and mechanism of drug release from the polymer matrix.

  • Instrumentation: Franz diffusion cells or a shaker incubator, and an analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer).

  • Protocol (Sample and Separate Method):

    • Drug-loaded microparticles or a polymer film of a known weight and drug content are placed in a vial containing a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

    • The vials are incubated at a controlled temperature (e.g., 37 °C) with constant agitation.

    • At predetermined time intervals, a sample of the release medium is withdrawn.

    • To maintain sink conditions, the volume of the withdrawn sample is replaced with fresh release medium.

    • The concentration of the released drug in the collected samples is quantified using a suitable analytical method.

    • The cumulative percentage of drug released is plotted against time to obtain the release profile.[1][9]

Visualizations

Experimental Workflow for Polymer Performance Benchmarking

G cluster_0 Polymer Synthesis & Preparation cluster_1 Characterization cluster_2 Performance Evaluation Spiro_Monomer 1,4-Dioxaspiro[4.5]decane- 8,8-diyldimethanol Analogue Polymerization Polymerization Spiro_Monomer->Polymerization Benchmark_Monomers Lactic Acid, Caprolactone, Glycolic Acid Benchmark_Monomers->Polymerization Film_Fabrication Film/Microparticle Fabrication Polymerization->Film_Fabrication Thermal_Analysis Thermal Analysis (DSC, TGA) Film_Fabrication->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile Test) Film_Fabrication->Mechanical_Testing Drug_Loading Drug Loading Film_Fabrication->Drug_Loading Data_Analysis Data Analysis & Comparison Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Drug_Release In Vitro Drug Release Drug_Loading->Drug_Release Drug_Release->Data_Analysis

Caption: Workflow for benchmarking polymer performance.

Signaling Pathway for Targeted Drug Delivery

G cluster_0 Drug Delivery Vehicle cluster_1 Target Cell Polymer_NP Spiro-Based Polymer Nanoparticle (NP) Receptor Cell Surface Receptor Polymer_NP->Receptor Binding Targeting_Ligand Targeting Ligand Drug Encapsulated Drug Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH Trigger Target Intracellular Target Drug_Release->Target Therapeutic Effect

Caption: Targeted drug delivery via a spiro-based polymer nanoparticle.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol, based on the safety profiles of structurally similar compounds.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.

  • Body Protection: Wear a laboratory coat and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.

In Case of Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Hazard Data for Structurally Similar Compounds

The following table summarizes key hazard information from the SDS of related 1,4-Dioxaspiro compounds. This data should be used as a precautionary guide for handling this compound.

Hazard Classification1,4-Dioxaspiro[4.5]decane-8-carboxylic acid1,4-dioxaspiro[4.5]decan-8-one1,4-Dioxa-8-azaspiro[4.5]decane
Acute Toxicity (Oral) No data availableNo data availableNo data available
Skin Corrosion/Irritation Causes skin irritation[1]Causes skin irritation[1]Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation[1]Causes serious eye irritation[1]Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1][2]May cause respiratory irritation[1]May cause respiratory irritation

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is essential to mitigate risks and ensure regulatory compliance.

Step 1: Waste Identification and Segregation

  • Characterize the waste: this compound should be treated as a chemical waste.

  • Segregate from other waste streams: Do not mix with non-hazardous waste or other incompatible chemical waste.

Step 2: Containerization

  • Use a designated, properly labeled, and sealed waste container.

  • The container must be compatible with the chemical to prevent degradation or reaction.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Step 4: Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]

  • Provide the waste disposal company with all available safety information, including the information presented in this guide.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Step 5: Spill Management

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal as chemical waste.

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow for Chemical Waste Disposal

cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal A Identify Waste Chemical: This compound B Wear Appropriate PPE: Goggles, Gloves, Lab Coat A->B C Select Compatible, Labeled Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated Hazardous Waste Area E->F G Contact Licensed Waste Disposal Service F->G H Arrange for Pickup and Final Disposal G->H

Caption: Workflow for the safe disposal of this compound.

Logical Decision-Making for Disposal

A Is the material This compound? B Is it contaminated? A->B Yes D Treat as Hazardous Chemical Waste A->D No (Consult SDS for specific chemical) C Is it in a stable, sealed container? B->C Yes B->D No (Unused/Pure) E Follow Standard Disposal Protocol C->E Yes F Transfer to a suitable container and seal C->F No F->E

Caption: Decision-making process for the disposal of this compound.

References

Personal protective equipment for handling 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general safety, handling, and disposal guidelines for 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol based on available data for structurally related compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to personal protective equipment protocols to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE based on general laboratory safety standards for similar chemical compounds.

Protection Type Recommended Equipment Details and Purpose
Eye and Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Laboratory coatTo prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodIf ventilation is inadequate or for nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.
Hand Hygiene Wash hands thoroughly after handlingUse soap and water to wash hands before breaks and at the end of the workday.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_sds->prep_ppe prep_workspace 3. Prepare Workspace prep_ppe->prep_workspace handle_weigh 4. Weigh/Measure prep_workspace->handle_weigh Proceed to Handling handle_transfer 5. Transfer Chemical handle_weigh->handle_transfer post_decon 6. Decontaminate handle_transfer->post_decon Proceed to Post-Handling post_dispose 7. Dispose Waste post_decon->post_dispose post_remove_ppe 8. Doff PPE post_dispose->post_remove_ppe post_wash 9. Wash Hands post_remove_ppe->post_wash

Figure 1: A stepwise workflow for the safe handling of laboratory chemicals.

Experimental Protocol for Safe Handling:

  • Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the compound-specific SDS provided by the manufacturer.

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above.

  • Prepare Workspace: Ensure the work area, typically a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly. Have spill control materials readily available.

  • Weigh/Measure: Carefully weigh or measure the required amount of this compound. Avoid generating dust if it is a solid.

  • Transfer Chemical: Transfer the chemical to the reaction vessel or container. Use appropriate tools (e.g., spatula, powder funnel) to minimize the risk of spills.

  • Decontaminate: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent or cleaning agent.

  • Dispose of Waste: Dispose of all waste materials, including empty containers and contaminated items, in accordance with institutional and local regulations. Do not let the product enter drains.

  • Doff Personal Protective Equipment (PPE): Remove PPE in the correct order to avoid contaminating yourself. Typically, gloves are removed first, followed by the lab coat, and then eye protection.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Collect excess or unused chemical in a designated, labeled, and sealed container for chemical waste. The container should be compatible with the chemical.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should be considered contaminated and disposed of as chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Consult Regulations: Always follow the specific disposal procedures outlined by your institution's Environmental Health and Safety (EHS) department and comply with all local, state, and federal regulations.

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